1,6-Diisocyanohexane
Description
BenchChem offers high-quality 1,6-Diisocyanohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Diisocyanohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,6-diisocyanohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCPMQQLTJQIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCC[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319064 | |
| Record name | 1,6-Diisocyanohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Hexamethylene diisocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14601 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
929-57-7 | |
| Record name | 1,6-Diisocyanohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diisocyanohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,6-diisocyanohexane synthesis and purification methods
An In-depth Technical Guide to the Synthesis, Purification, and Application of 1,6-Diisocyanohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Diisocyanohexane is a versatile bifunctional building block crucial for advanced organic synthesis, particularly in the construction of complex molecular architectures and novel polymers through multicomponent reactions. Its utility is underscored by the unique reactivity of the isocyanide functional group. This guide provides a comprehensive overview of the predominant synthesis and purification methodologies for 1,6-diisocyanohexane, grounded in established chemical principles. It offers field-proven insights into experimental design, reaction optimization, and product characterization, ensuring that researchers can reliably produce and utilize this important reagent. Safety protocols for handling this toxic compound are also detailed, reflecting best practices in a laboratory setting.
Introduction and Core Concepts
1,6-Diisocyanohexane, also known as hexamethylene diisocyanide, is an aliphatic organic compound featuring two isocyanide (-N⁺≡C⁻) groups at the termini of a six-carbon chain.[1] This structure imparts a high degree of reactivity, making it a valuable component in various chemical transformations. Unlike the structurally related 1,6-hexamethylene diisocyanate (HDI), which is widely used in polyurethane production, 1,6-diisocyanohexane's primary value lies in its role as a key reactant in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.[2][3][4]
These reactions are powerful tools in combinatorial chemistry and drug discovery, allowing for the rapid assembly of complex, drug-like molecules from simple precursors.[5][6] The bifunctional nature of 1,6-diisocyanohexane enables its use in multicomponent polymerizations (MCPs), leading to the creation of innovative polymers with diverse structures and functionalities.[7]
Table 1: Physicochemical Properties of 1,6-Diisocyanohexane
| Property | Value | Source |
| CAS Number | 929-57-7 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [8] |
| Molecular Weight | 136.19 g/mol | [8][9] |
| Appearance | Clear, colorless to pale yellow liquid | [8] |
| Odor | Pungent, characteristic stench | [8] |
| Density | 0.899 g/mL at 25 °C | [9] |
| Boiling Point | 101-103 °C at 0.5 mmHg | [1][9] |
| Melting Point | 21-23 °C | [1][9] |
| Refractive Index | n20/D 1.443 | [1][9] |
Synthesis of 1,6-Diisocyanohexane: A Two-Step Approach
The most common and reliable laboratory-scale synthesis of 1,6-diisocyanohexane originates from its corresponding diamine, 1,6-diaminohexane (also known as hexamethylenediamine).[10] The process is typically a two-step sequence: diformylation of the diamine followed by dehydration of the resulting diformamide.
Caption: High-level workflow for the synthesis of 1,6-diisocyanohexane.
Step 1: Diformylation of 1,6-Diaminohexane
The initial step involves the conversion of the primary amino groups of 1,6-diaminohexane into formamide groups. This is a standard N-acylation reaction.
-
Causality Behind Experimental Choices:
-
Reagent: Ethyl formate is a common and effective formylating agent. It is relatively inexpensive, and the byproduct, ethanol, is easily removed. Alternatively, a mixed anhydride of formic acid and acetic anhydride can be used for a highly reactive formylating system.
-
Reaction Conditions: The reaction is often run neat (without a solvent) or in a simple alcohol solvent. Refluxing the mixture ensures the reaction goes to completion. The progress can be monitored by the cessation of ethanol boiling off.
-
Step 2: Dehydration of N,N'-(Hexane-1,6-diyl)diformamide
This is the critical step where the formamide groups are converted to isocyanides. The mechanism involves the removal of a molecule of water from each formamide moiety.
Caption: Simplified mechanism of formamide dehydration using POCl₃.
-
Causality Behind Experimental Choices:
-
Dehydrating Agent: Phosgene (COCl₂) is the classical reagent for this transformation. However, due to its extreme toxicity, safer alternatives like diphosgene (a liquid) or triphosgene (a solid) are now preferred. Phosphorus oxychloride (POCl₃) is another widely used and effective dehydrating agent.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is essential. Its primary role is to act as a proton sponge, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting materials and the product, which would otherwise lead to side reactions and decomposition.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or chloroform is required to prevent quenching the reactive intermediates.
-
Temperature Control: The reaction is highly exothermic and is typically performed at low temperatures (e.g., 0 °C to -10 °C) during the addition of the dehydrating agent to control the reaction rate and minimize byproduct formation.
-
Experimental Protocol: Synthesis
Disclaimer: This protocol involves highly toxic and reactive chemicals. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [11][12]
Step 1: Synthesis of N,N'-(Hexane-1,6-diyl)diformamide
-
To a round-bottom flask equipped with a reflux condenser, add 1,6-diaminohexane (1.0 eq).
-
Add an excess of ethyl formate (approx. 3.0-4.0 eq).
-
Heat the mixture to reflux for 4-6 hours. The reaction is typically complete when the mixture becomes a solid mass upon cooling.
-
Remove the excess ethyl formate and ethanol byproduct under reduced pressure. The resulting white solid is the diformamide, which is often used in the next step without further purification.
Step 2: Synthesis of 1,6-Diisocyanohexane
-
Suspend the crude N,N'-(hexane-1,6-diyl)diformamide (1.0 eq) in anhydrous dichloromethane (DCM) in a three-necked flask under a nitrogen atmosphere.
-
Add a tertiary amine base, such as triethylamine (approx. 2.5 eq per formamide group), to the suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the dehydrating agent (e.g., phosphorus oxychloride, ~1.2 eq per formamide group) dropwise via an addition funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it, and analyzing by IR spectroscopy for the appearance of the isocyanide peak.
Purification of 1,6-Diisocyanohexane
Purification is critical to remove unreacted starting materials, byproducts (such as triethylamine hydrochloride), and partially reacted intermediates. The product is sensitive to acid and water, necessitating careful handling.
-
Causality Behind Experimental Choices:
-
Aqueous Workup: The reaction mixture is first quenched by pouring it slowly over ice-cold water or a saturated aqueous sodium carbonate solution. This step serves two purposes: it hydrolyzes any remaining dehydrating agent and dissolves the ammonium salt byproduct (e.g., triethylamine hydrochloride). Using a weak base like sodium carbonate neutralizes any residual acid.
-
Solvent Extraction: The product is extracted from the aqueous phase using an organic solvent, typically the reaction solvent (DCM) or another immiscible solvent like diethyl ether.
-
Drying: The combined organic layers must be thoroughly dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any dissolved water, which could hydrolyze the product.
-
Vacuum Distillation: The final and most effective purification step is vacuum distillation.[9] Due to its high molecular weight, 1,6-diisocyanohexane has a very high boiling point at atmospheric pressure and would likely decompose upon heating. Distillation under high vacuum allows it to boil at a much lower temperature (101-103 °C at 0.5 mmHg), preserving its integrity.[1][9]
-
Experimental Protocol: Purification
-
Carefully pour the reaction mixture from Step 2 into a beaker containing a vigorously stirred mixture of ice and saturated sodium carbonate solution.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash them with brine (saturated NaCl solution) to aid in the removal of water.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Set up a vacuum distillation apparatus. The crude brown oil is distilled under high vacuum (e.g., <1 mmHg).
-
Collect the fraction boiling at the appropriate temperature and pressure (lit. bp: 101-103 °C at 0.5 mmHg) to yield pure 1,6-diisocyanohexane as a colorless liquid.[1][9]
Characterization and Quality Control
Confirming the identity and purity of the final product is a non-negotiable step. The primary methods are spectroscopic.
-
Infrared (IR) Spectroscopy: This is the most direct method for confirming the conversion. The disappearance of the strong C=O stretch of the formamide (around 1650 cm⁻¹) and the appearance of a very strong, sharp, and characteristic isocyanide (-N⁺≡C⁻) stretching band between 2130-2150 cm⁻¹ is definitive proof of product formation. The spectrum will also show C-H stretching and bending vibrations characteristic of the hexane backbone.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be relatively simple, showing signals corresponding to the methylene (-CH₂-) protons of the hexane backbone. The disappearance of the formyl proton signal (around 8.0-8.2 ppm) and the N-H proton of the formamide confirms the reaction is complete.
-
¹³C NMR: The most diagnostic signal is the isocyanide carbon, which appears in a characteristic region (typically 155-165 ppm). The methylene carbons of the hexane chain will also be visible.[14]
-
Key Applications in Research and Development
The primary utility of 1,6-diisocyanohexane is in multicomponent reactions and polymer science.
Ugi Four-Component Reaction (U-4CR)
In the Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a one-pot synthesis to form a bis-amide.[15][16] When 1,6-diisocyanohexane is used, it can react at both ends, allowing for the synthesis of dimeric structures or, if used with other bifunctional monomers, for the creation of polyamides. This is a powerful strategy for rapidly generating libraries of complex molecules for screening in drug discovery programs.[3]
Caption: Use of 1,6-diisocyanohexane in multicomponent polymerization.
Synthesis of Macrocycles and Advanced Polymers
1,6-diisocyanohexane has been used to synthesize unusual macroheterocycles.[1][9] Its ability to act as a flexible linker in polymerization reactions makes it a target for creating novel materials with unique properties.[7]
Safety and Handling
Isocyanides are toxic compounds that require careful handling. 1,6-Diisocyanohexane is toxic by inhalation and skin absorption and can cause severe eye irritation.[8][9]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of its volatile and pungent vapors.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, water, and oxidizing agents.
Conclusion
The synthesis of 1,6-diisocyanohexane via the dehydration of N,N'-(hexane-1,6-diyl)diformamide is a robust and well-established method. Success hinges on the careful selection of reagents, meticulous control of reaction conditions, and a thorough purification strategy centered on vacuum distillation. The unique reactivity of this bifunctional building block continues to make it an invaluable tool for chemists in academia and industry, enabling the efficient construction of complex molecules and novel polymeric materials. Adherence to strict safety protocols is paramount when working with this potent and useful chemical.
References
- CN112300008A - Synthetic method of 1, 6-hexamethylene diamine. Google Patents.
- One-Pot Synthesis of Dimethyl Hexane-1,6-diyldicarbamate from CO₂, Methanol, and Diamine over CeO₂ Catalysts: A Route to an Isocyanate-Free Feedstock for Polyurethanes. ResearchGate.
- Purification method of high-purity organic solvent n-hexane. Google Patents.
-
Ugi reaction. Wikipedia. Available at: [Link]
- CN101492397A - Method for continuous preparation of 1,6-hexamethylene diisocyanate. Google Patents.
-
A novel method for the green synthesis of biobased hexamethylene-1,6-dicarbamate. Royal Society of Chemistry. Available at: [Link]
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1,6-Diisocyanohexane | C8H12N2 | CID 3391105. PubChem, National Institutes of Health. Available at: [Link]
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Polymerization of levulinic acid, 1,6-diisocyclohexane, and various diamines via U-4CR. SpringerLink. Available at: [Link]
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Guide to Handling Isocyanates. Safe Work Australia. Available at: [Link]
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Synthesis of amphiphilic polymers by P-3CR of 1,6-diisocyanohexane,... ResearchGate. Available at: [Link]
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5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Available at: [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC, National Institutes of Health. Available at: [Link]
-
Hexane, 1,6-diisocyanato-. NIST WebBook. Available at: [Link]
-
Isocyanates: Working Safely. California Department of Public Health. Available at: [Link]
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Isocyanates - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Performing the Ugi Reaction. YouTube. Available at: [Link]
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Infrared spectrum of hexane. Doc Brown's Chemistry. Available at: [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]
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Aliphatic Isocyanate Monomers - Health and Safety Information. Covestro Solution Center. Available at: [Link]
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1,6-Hexanediamine. NIST WebBook. Available at: [Link]
-
Polyhedral ruthenaborane chemistry: characterization of several new ruthenaboranes by nuclear magnetic resonance spectroscopy... Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 13. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Polyhedral ruthenaborane chemistry: characterization of several new ruthenaboranes by nuclear magnetic resonance spectroscopy, and the crystal and molecular structure of [5,6,6-(PPh3)3-6-H-nido-6-RuB9H12] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,6-Diisocyanohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 1,6-diisocyanohexane, a bifunctional molecule with significant potential in chemical synthesis and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the principles governing the solubility of this reactive compound. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental framework for its determination, and discuss the critical interplay between dissolution and chemical reactivity.
Introduction to 1,6-Diisocyanohexane: A Molecule of Interest
1,6-Diisocyanohexane (CAS No. 929-57-7) is a linear aliphatic molecule featuring two isocyanate (-N=C=O) functional groups at its termini.[1][2] Its structure, a flexible six-carbon chain capped by highly reactive electrophilic groups, makes it a valuable building block in polymer chemistry, particularly in the synthesis of polyurethanes and polyureas.[3] The physical properties of 1,6-diisocyanohexane are summarized in Table 1. It exists as a clear, colorless liquid at room temperature.[2]
Table 1: Physical Properties of 1,6-Diisocyanohexane
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Clear colorless liquid | [2] |
| Melting Point | 21-23 °C | |
| Boiling Point | 101-103 °C at 0.5 mmHg | |
| Density | 0.899 g/mL at 25 °C |
Understanding the solubility of 1,6-diisocyanohexane is paramount for its effective use in various applications. Proper solvent selection is crucial for controlling reaction kinetics, ensuring homogeneity, and achieving desired product characteristics. However, the high reactivity of the isocyanate groups presents a significant challenge in accurately determining and utilizing its solubility.
The Duality of Solubility and Reactivity: A Core Consideration
The isocyanate functional group is a potent electrophile, readily attacked by nucleophiles.[3] This inherent reactivity is the cornerstone of its utility but also complicates the assessment of its solubility. When 1,6-diisocyanohexane is introduced into a solvent, particularly a protic solvent, a chemical reaction can occur concurrently with or instead of simple dissolution.
The "Like Dissolves Like" Principle
The adage "like dissolves like" is a foundational concept in predicting solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4]
-
Polar Solvents: These solvents possess dipole moments and can engage in dipole-dipole interactions. Polar protic solvents, such as water and alcohols, can also act as hydrogen bond donors. Polar aprotic solvents, like acetone and dimethylformamide (DMF), have dipole moments but lack acidic protons.
-
Nonpolar Solvents: These solvents, such as hexane and toluene, have minimal dipole moments and primarily interact through London dispersion forces.
Based on its structure, 1,6-diisocyanohexane has a nonpolar aliphatic backbone and two highly polar isocyanate groups. This amphiphilic nature suggests a complex solubility profile.
The Inevitable Reaction with Protic Solvents
A critical consideration for 1,6-diisocyanohexane is its reaction with protic solvents. The isocyanate groups will react with compounds containing active hydrogen atoms, such as water, alcohols, and primary or secondary amines.[3]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage.[3]
-
Reaction with Alcohols: The reaction between an isocyanate and an alcohol yields a urethane linkage.[3]
These reactions are often exothermic and can be vigorous. In the context of solubility determination, the disappearance of the 1,6-diisocyanohexane in a protic solvent is more likely due to a chemical transformation rather than true dissolution.
Predicted Solubility Profile of 1,6-Diisocyanohexane
Due to the lack of specific experimental data in publicly available literature, the following table presents a predicted solubility profile based on theoretical principles. It is imperative for researchers to experimentally verify these predictions under controlled conditions.
Table 2: Predicted Solubility of 1,6-Diisocyanohexane in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Key Considerations |
| Polar Protic | Methanol, Ethanol, Isopropanol | Reactive | Expected to react rapidly to form urethanes. The term "soluble" is misleading as the original compound is consumed. |
| Polar Protic | Water | Reactive & Low Solubility | Will react to form ureas and release CO₂. The nonpolar hexane backbone will limit its initial miscibility. |
| Polar Aprotic | Acetone, Ethyl Acetate | Likely Soluble/Miscible | The polarity of these solvents should facilitate dissolution of the polar isocyanate groups, while the organic nature is compatible with the hexane chain. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble/Miscible | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds.[5][6] |
| Nonpolar | Hexane, Toluene | Likely Soluble/Miscible | The long, nonpolar hexane backbone of 1,6-diisocyanohexane should interact favorably with nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble/Miscible | These solvents are effective at dissolving a broad spectrum of organic compounds and should readily dissolve 1,6-diisocyanohexane. |
Experimental Protocol for Solubility Determination
The following protocol is designed to provide a systematic approach for determining the solubility of 1,6-diisocyanohexane. Crucially, this procedure includes steps to distinguish between dissolution and reaction.
Safety Precautions
-
1,6-Diisocyanohexane is toxic if inhaled and in contact with skin, and causes serious eye irritation.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isocyanates are sensitizers; avoid repeated exposure.
Materials and Equipment
-
1,6-Diisocyanohexane (analytical grade)
-
Anhydrous solvents (various classes)
-
Small, dry glass vials with caps
-
Calibrated micropipettes or syringes
-
Vortex mixer
-
Analytical balance
-
Infrared (IR) spectrometer
Step-by-Step Procedure
-
Preparation: Ensure all glassware is scrupulously dried to prevent reaction with atmospheric moisture.
-
Solvent Addition: Into a tared vial, add a precise volume (e.g., 1 mL) of the anhydrous solvent to be tested.
-
Solute Addition: Add a small, accurately weighed amount of 1,6-diisocyanohexane (e.g., 10 mg) to the solvent.
-
Mixing: Cap the vial and vortex for 30-60 seconds at room temperature.
-
Observation: Visually inspect the solution for clarity. If the solute has completely dissolved, proceed to the next addition. If not, continue to the next step.
-
Incremental Addition: Continue adding small, known increments of 1,6-diisocyanohexane, vortexing after each addition, until a saturated solution (persistent undissolved solute) is achieved.
-
Quantification: Calculate the solubility in terms of g/100 mL or other appropriate units.
-
Verification of No Reaction (for aprotic solvents):
-
Acquire an IR spectrum of the pure 1,6-diisocyanohexane. Note the strong, characteristic isocyanate peak around 2270 cm⁻¹.
-
Acquire an IR spectrum of the solution. The persistence of the isocyanate peak confirms that the compound has dissolved without significant reaction. A diminution or disappearance of this peak indicates a reaction has occurred.
-
-
Observation of Reaction (for protic solvents):
-
For protic solvents, note any signs of reaction such as gas evolution (CO₂ with water), precipitation of a new solid (urea or urethane), or an exothermic effect.
-
An IR spectrum of the resulting mixture will show the disappearance of the isocyanate peak and the appearance of new peaks corresponding to urethane or urea linkages.
-
Visualizing the Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Conceptual overview of factors governing the solubility of 1,6-diisocyanohexane.
Caption: Experimental workflow for determining the solubility of 1,6-diisocyanohexane.
Conclusion and Recommendations
The solubility of 1,6-diisocyanohexane is a nuanced topic, intrinsically linked to its high reactivity. While it is predicted to be soluble in a range of common polar aprotic and nonpolar organic solvents, its interaction with protic solvents is characterized by chemical reaction rather than simple dissolution. For professionals in research and drug development, a thorough understanding of this dual nature is essential for the successful application of this versatile molecule.
It is strongly recommended that:
-
Solubility studies are conducted with anhydrous solvents to minimize unwanted side reactions.
-
Analytical techniques, such as IR spectroscopy, are employed to confirm the integrity of the dissolved 1,6-diisocyanohexane.
-
When using protic solvents as reactants, the choice of a co-solvent in which 1,6-diisocyanohexane is soluble is critical for achieving a homogeneous reaction mixture.
By approaching the solubility of 1,6-diisocyanohexane with a clear understanding of its chemical behavior, researchers can harness its full potential in their synthetic endeavors.
References
-
PubChem. (n.d.). 1,6-Diisocyanohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylformamide. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. Isocyanate - Wikipedia [en.wikipedia.org]
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Safety and handling precautions for 1,6-diisocyanohexane.
Technical Whitepaper: Operational Safety & Handling Protocol for 1,6-Diisocyanohexane
Executive Disambiguation & Hazard Identification
CRITICAL WARNING: Before proceeding, verify the Chemical Abstract Service (CAS) registry number of your reagent. The nomenclature for this compound is frequently confused with a common industrial reagent.
| Feature | 1,6-Diisocyanohexane (Target of this Guide) | 1,6-Diisocyanatohexane (HDI) |
| Functional Group | Isocyanide / Isonitrile (-N≡C) | Isocyanate (-N=C=O) |
| CAS Number | 929-57-7 | 822-06-0 |
| Primary Hazard | Extreme Olfactory Potency ("Stench"), Acute Toxicity | Respiratory Sensitizer, Asthma, Moisture Sensitivity |
| Quenching | Acid Hydrolysis | Aqueous Ammonia / Surfactant |
Scope: This guide addresses 1,6-Diisocyanohexane (CAS 929-57-7), a bifunctional ligand used in coordination chemistry and surface functionalization. It poses a unique "psychological" hazard due to its overwhelming odor threshold (ppb range) alongside acute dermal and inhalation toxicity.
The Olfactory Hazard: Containment Engineering
The primary operational challenge with 1,6-diisocyanohexane is its volatility combined with an odor threshold so low that it can trigger building evacuations (false gas leak alarms) and psychological distress in personnel.
The "Zero-Escape" Containment Protocol
Standard fume hood airflow is often insufficient to prevent odor migration during active manipulation.
-
Primary Barrier: All transfers must occur within a Glovebox (Inert Atmosphere) or a Schlenk Line system.
-
Secondary Barrier: If a glovebox is unavailable, utilize a "fume hood within a fume hood" setup:
-
Place the balance and reaction vessel inside a secondary containment tray.
-
Keep a beaker of Quench Solution A (see Section 4) open inside the hood to intercept fugitive vapors.
-
Glassware Degassing: Never remove glassware from the hood immediately after use. Rinse with Quench Solution A inside the hood, then seal in a Ziploc bag before transport to the washing station.
-
Vacuum Line Protection
Isocyanides will migrate through vacuum grease and condense in pump oil, permanently contaminating the pump.
-
Cold Trap: A liquid nitrogen trap is mandatory.
-
Post-Trap Scrubber: The exhaust of the vacuum pump must be vented into a fume hood or through an activated carbon filter.
Toxicological Profile & PPE
Unlike the respiratory sensitization associated with isocyanates, organic isocyanides are acutely toxic, potentially interfering with heme proteins (similar to carbon monoxide) and inhibiting cytochrome oxidase.
Key Data Points (CAS 929-57-7):
-
Signal Word: DANGER
-
Hazard Statements: H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1]
-
Skin Permeation: Aliphatic chains (C6) facilitate lipid solubility, increasing dermal absorption rates.
Personal Protective Equipment (PPE) Matrix:
| Component | Specification | Rationale |
| Gloves (Layer 1) | Silver Shield / Laminate (0.025mm) | Impermeable to small organic molecules. |
| Gloves (Layer 2) | Nitrile (Disposable) | Mechanical protection for the inner laminate glove. |
| Respiratory | Full-face respirator with OV/AG cartridges | Only required for spill cleanup outside the hood. |
| Clothing | Tyvek Lab Coat (Taped cuffs) | Prevents vapor absorption into street clothes (which retains odor). |
Decontamination & Quenching Chemistry
Trusting evaporation is negligent. You must chemically destroy the isocyanide functionality.
The Mechanism of Destruction
Oxidation (bleach) is often suggested for "stench" chemicals, but for isocyanides, Acid Hydrolysis is the scientifically superior method. It converts the volatile isocyanide into a non-volatile amine salt and formic acid.
Figure 1: Acid hydrolysis pathway converting the toxic isocyanide into a stable ammonium salt.
Preparation of Quench Solutions
-
Quench Solution A (Immediate Glassware Rinse):
-
Composition: 5% Sulfuric Acid (
) in Methanol. -
Why Methanol? Solubilizes the organic isocyanide, allowing the aqueous acid to react.
-
Action: Swirl glassware with this solution for 5 minutes. The smell should change from "acrid/rubber" to "fishy" (amine).
-
-
Quench Solution B (Spill Decontamination):
-
Composition: Dilute Bleach (Sodium Hypochlorite).
-
Usage: Only use on surfaces after the bulk material has been removed. Bleach oxidizes isocyanides to isocyanates, which then hydrolyze. Warning: Do not mix Solution A (Acid) and Solution B (Bleach) or chlorine gas will evolve.
-
Experimental Workflow: Synthesis & Handling
This workflow ensures the compound is never exposed to the open lab atmosphere.
Figure 2: "Cradle-to-Grave" containment workflow to minimize olfactory fatigue and exposure.
Emergency Response Protocols
Scenario A: Minor Spill (< 5 mL) inside Fume Hood
-
Do not wipe immediately (spreads surface area).
-
Cover the spill with absorbent pads soaked in Quench Solution A (Acidic Methanol).
-
Close the sash and allow to react for 15 minutes.
-
Place pads in a Ziploc bag, seal, and place in hazardous waste.
Scenario B: Spill outside Fume Hood
-
Evacuate the immediate lab area. The odor will likely cause panic/nausea in others.
-
Don Silver Shield gloves and a Respirator .
-
Cover with absorbent material.[2]
-
Apply Quench Solution B (Bleach) gently (avoid splashing). Note: Bleach is preferred for floors as acid damages flooring, but ensure ventilation.
-
Notify EHS/Facilities immediately—the odor may travel through HVAC systems.
References
-
Organic Syntheses. (1966). Methyl Isocyanide (General procedure for isocyanide synthesis and handling).[3][4] Organic Syntheses, Coll. Vol. 5, p.772. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. (2011). SOP for Stench Chemicals (Thiols, Isonitriles). Retrieved from [Link]
-
University of California, San Diego (The Kubiak Lab). (2007). Preparation and Cleanup of Isocyanides.[3][4][5] Retrieved from [Link]
Sources
Technical Profile: 1,6-Diisocyanohexane (CAS 929-57-7)
An In-Depth Technical Guide to 1,6-Diisocyanohexane (CAS 929-57-7)
Synonyms: Hexamethylene diisocyanide; 1,6-Dicyanohexane (ambiguous); 1,6-Hexanediamine, N,N'-diformyl-, dehydrated derivative.
Part 1: Executive Summary & Critical Distinction
Warning: Nomenclature Hazard In chemical databases, CAS 929-57-7 is frequently and erroneously conflated with Hexamethylene Diisocyanate (HDI, CAS 822-06-0). This distinction is critical for safety and experimental success.
-
CAS 822-06-0 (HDI): Contains Isocyanate groups (-N=C=O).[1] Used in polyurethanes.[2][3][4]
-
CAS 929-57-7 (The Subject): Contains Isocyanide (Isonitrile) groups (-N≡C). Used in Multicomponent Reactions (MCRs).[5]
This guide focuses exclusively on 1,6-Diisocyanohexane , a bifunctional C6-linker bearing two terminal isocyanide groups. It is a high-value reagent in diversity-oriented synthesis (DOS), specifically for constructing macrocyclic peptidomimetics via bis-Ugi or bis-Passerini reactions.
Part 2: Chemical Identity & Physicochemical Profile
1,6-Diisocyanohexane is a linear aliphatic linker. Its terminal carbons possess a unique carbenoid character, allowing insertion reactions and multicomponent couplings that are impossible with standard amines or isocyanates.
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Formula | C₈H₁₂N₂ | Linear Structure: C≡N-(CH₂)₆-N≡C |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization.[1] |
| Boiling Point | 101–103 °C @ 0.5 mmHg | Significantly lower than HDI (255 °C). |
| Density | 0.899 g/mL @ 25 °C | |
| Odor | Extremely Foul / Repulsive | Characteristic of volatile isocyanides. Detectable at ppb levels. |
| Solubility | Soluble in DCM, MeOH, THF | Hydrolyzes in aqueous acid. |
| Reactivity Class | Bifunctional Nucleophile/Electrophile | Reacts as a C-nucleophile or radical acceptor. |
Part 3: Synthesis & Preparation Protocol
Commercially available 1,6-diisocyanohexane is often expensive or impure due to polymerization. For drug development campaigns requiring high purity, in-house synthesis via the dehydration of formamides is the gold standard.
Mechanism: Dehydration of Bis-Formamide
The synthesis proceeds in two stages:
-
Formylation: 1,6-Diaminohexane is converted to N,N'-diformyl-1,6-diaminohexane.
-
Dehydration: The formamide oxygen is activated (using POCl₃, Triphosgene, or Burgess reagent) and eliminated to form the isocyanide.
Experimental Protocol: POCl₃ Dehydration Method
Self-Validating Step: Monitor the disappearance of the formamide carbonyl stretch (1660 cm⁻¹) and appearance of the isocyanide peak (2150 cm⁻¹) via IR spectroscopy.
Reagents:
-
N,N'-diformyl-1,6-diaminohexane (10 mmol)
-
Phosphoryl chloride (POCl₃) (22 mmol)
-
Triethylamine (Et₃N) (excess, ~50 mmol)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with N,N'-diformyl-1,6-diaminohexane and DCM (0.2 M). Cool to -78 °C.
-
Activation: Add Et₃N followed by dropwise addition of POCl₃. Maintain temperature below -40 °C to prevent charring.
-
Dehydration: Allow the mixture to warm to 0 °C over 2 hours. The solution will turn yellow/brown.
-
Quench: Pour the reaction mixture into an ice-cold saturated Na₂CO₃ solution. Critical: Do not use acid, as it hydrolyzes the product back to formamide.
-
Extraction: Extract with DCM (3x). Wash organics with brine.
-
Purification: Flash chromatography (Silica gel, Et₃N-neutralized).
-
Note: Isocyanides are acid-sensitive; silica must be pre-treated with 2% Et₃N/Hexanes.
-
Visualized Synthesis Pathway
Figure 1: Two-step synthesis of 1,6-Diisocyanohexane from diamine precursor via formamide dehydration.[6][7][8]
Part 4: Applications in Drug Development
In medicinal chemistry, CAS 929-57-7 serves as a "Convertible Bifunctional Linker." Its primary utility lies in Isocyanide-based Multicomponent Reactions (IMCRs), enabling the rapid assembly of macrocyclic libraries.
Macrocyclization via Bis-Ugi Reaction
The Ugi 4-Component Reaction (Ugi-4CR) combines an amine, aldehyde, carboxylic acid, and isocyanide to form a peptide-like backbone. By using 1,6-diisocyanohexane, researchers can perform a Bis-Ugi reaction :
-
Mechanism: The diisocyanide reacts simultaneously (or sequentially) with two equivalents of the other three components.
-
Outcome: If the acid and amine are tethered (e.g., amino acids), this reaction closes a macrocycle, locking the peptide into a bioactive conformation.
-
Therapeutic Relevance: Used to synthesize protease inhibitors and protein-protein interaction (PPI) disruptors where conformational rigidity improves potency.
Diversity-Oriented Synthesis (DOS)
The isocyanide carbon is formally divalent (CII). This allows it to undergo alpha-addition reactions.
-
Passerini Reaction: Reaction with aldehydes and carboxylic acids to form alpha-acyloxycarboxamides.
-
Post-Condensation Modifications: The resulting Ugi/Passerini adducts can be further cyclized or modified, using the hexyl chain as a flexible hydrophobic spacer that improves membrane permeability of the final drug candidate.
Visualized Application Workflow
Figure 2: Application of 1,6-Diisocyanohexane in multicomponent reactions for library generation.
Part 5: Hazards & Safety Protocol
Isocyanides are notoriously noxious and potentially toxic.[4][9] The safety profile of CAS 929-57-7 requires strict adherence to containment protocols.
Odor Management (The "Vile" Factor)
-
Hazard: The odor threshold is in the parts-per-billion (ppb) range. It causes nausea and headache (the "isocyanide headache") even at non-toxic levels.
-
Control: All work must be performed in a high-efficiency fume hood.
-
Decontamination: Glassware must be rinsed with the "Magic Wand" solution (Acidic Methanol) before removal from the hood.
Toxicity Profile
-
Classification: Acute Toxicity (Category 3) - Toxic if inhaled or in contact with skin.[13]
-
Target Organs: Central Nervous System (CNS), Liver.
-
Metabolic Fate: Unlike cyanide (-CN), isocyanides (-NC) are metabolized via P450 enzymes to isocyanates or amines. They do not typically release free cyanide ions rapidly, but they bind avidly to heme centers (e.g., Hemoglobin, Cytochrome c Oxidase).
Emergency Response
-
Spill: Do not wipe. Cover with sand/vermiculite soaked in 10% HCl/MeOH. Allow to stand for 30 minutes to hydrolyze before disposal.
-
Fire: Emits toxic nitrogen oxides (NOx) and carbon monoxide. Use CO2 or dry chemical extinguishers.
References
-
Sigma-Aldrich. 1,6-Diisocyanohexane Product Specification & Safety Data Sheet.Link
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
-
PubChem. Compound Summary: 1,6-Diisocyanohexane (CID 24858503).[13] National Library of Medicine. Link
-
Wessjohann, L. A., et al. (2005). Multiple Multicomponent Macrocyclizations (MiBs): A Strategic Approach to Macrocycles. Journal of Organic Chemistry, 70(17), 6757–6762. Link
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An In-depth Technical Guide to the Nomenclature of Hexamethylene Diisocyanate vs. 1,6-Diisocyanatohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical science, precision in nomenclature is not merely a matter of semantics; it is a cornerstone of safety, regulatory compliance, and reproducible research. The compound with the CAS Number 822-06-0 is a prime example of where two names, "Hexamethylene Diisocyanate" and "1,6-Diisocyanatohexane," are often used, leading to potential confusion.[1][2] This guide provides an in-depth analysis of these two names, clarifying their origins, proper usage, and the underlying principles of chemical nomenclature that dictate their application.
The Systematic Name: 1,6-Diisocyanatohexane
The systematic and preferred name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1,6-diisocyanatohexane .[3][4][5][6] This name is derived by following a logical and hierarchical set of rules designed to provide an unambiguous description of the molecule's structure.
Deconstruction of the IUPAC Name
The IUPAC naming convention for this molecule can be broken down as follows:
-
Parent Hydride: The longest continuous carbon chain in the molecule contains six carbon atoms, which corresponds to the alkane name "hexane."
-
Functional Groups: The molecule has two isocyanate (-N=C=O) functional groups.[7] According to IUPAC rules, when the isocyanate group is the principal functional group, it is indicated by the prefix "isocyanato-".[8]
-
Locants (Numbering): To indicate the position of the functional groups, the carbon chain is numbered. The isocyanate groups are located at the terminal positions, carbons 1 and 6.
-
Multipliers: Since there are two isocyanate groups, the prefix "di-" is used.
This systematic approach leads to the unambiguous name 1,6-diisocyanatohexane .
The Logic of IUPAC Nomenclature
The primary goal of IUPAC nomenclature is to create a standardized language for chemistry that allows any chemist, regardless of their native language or the context of their work, to draw the exact structure of a chemical from its name. The rules prioritize the principal functional groups and the longest carbon chain to establish a clear and consistent naming framework.
Caption: Logical flow for deriving the IUPAC name 1,6-diisocyanatohexane.
The Common Name: Hexamethylene Diisocyanate (HDI)
The name Hexamethylene Diisocyanate , often abbreviated as HDI, is the widely recognized common name for this compound.[3][9][10][11] While not the systematic IUPAC name, its prevalence in industrial and commercial contexts makes it essential to understand.
Origin of the Common Name
The name "Hexamethylene Diisocyanate" is derived from its synthesis precursor, hexamethylene diamine. The "hexamethylene" part refers to the six-carbon methylene bridge -(CH₂)₆- between the two functional groups. This type of naming, which references a structural moiety, is common for established industrial chemicals. The compound is produced by the phosgenation of hexamethylene diamine.[3][12]
Context of Usage
"Hexamethylene Diisocyanate" and its acronym HDI are predominantly used in:
-
Industrial and Commercial Settings: In the manufacturing of polyurethanes, coatings, adhesives, and elastomers, HDI is the standard term.[9][13][14]
-
Regulatory and Safety Documents: Agencies often use the common name alongside the systematic one for broader recognition.[10][11][15]
-
Historical and Patent Literature: Older scientific papers and patents frequently use this common name.
The widespread use of "Hexamethylene Diisocyanate" is a legacy of its industrial importance, where concise and easily communicable names are favored.
Head-to-Head Comparison
The choice between "1,6-diisocyanatohexane" and "Hexamethylene Diisocyanate" is context-dependent. For scientific publications and unambiguous chemical identification, the IUPAC name is superior. For industrial applications and communication within the polymer industry, the common name is more prevalent.
| Feature | 1,6-Diisocyanatohexane | Hexamethylene Diisocyanate (HDI) |
| Nomenclature System | IUPAC (Systematic) | Common/Trivial |
| Basis of Name | Structure-based rules (parent chain, functional groups) | Based on the "hexamethylene" structural unit |
| Primary Context | Scientific literature, academic research, formal chemical databases | Industry, commerce, manufacturing, regulatory communications |
| Clarity | Unambiguous, precisely describes the molecular structure | Widely understood in its field, but less descriptive structurally |
| Synonyms | Fewer, highly standardized | Numerous, including HDI, Desmodur H, Mondur HX[4][10][11] |
Applications and Safety Considerations
Regardless of the name used, the compound with CAS number 822-06-0 is a crucial aliphatic diisocyanate. It is valued for producing polyurethane coatings that are resistant to abrasion, UV degradation, and weathering, making them ideal for automotive and aerospace applications.[3][9][12][14]
It is also a hazardous substance. Acute exposure can cause severe irritation to the eyes, nose, throat, and respiratory tract, potentially leading to pulmonary edema.[11][15] Chronic exposure may result in long-term lung problems.[15] Therefore, proper handling and safety protocols are paramount when working with this chemical.
Experimental Protocol: A Researcher's Workflow for Nomenclature Verification
To ensure accuracy in research and reporting, scientists should follow a systematic process for identifying and naming chemical compounds.
Caption: Workflow for verifying the correct nomenclature of a chemical compound.
Conclusion
While "Hexamethylene Diisocyanate" (HDI) is the entrenched common name in industry, "1,6-diisocyanatohexane" is the systematically correct and preferred IUPAC name. For professionals in research, science, and drug development, it is crucial to recognize both names but to use "1,6-diisocyanatohexane" in formal scientific communication to ensure clarity and precision. Adhering to systematic nomenclature upholds the principles of scientific integrity and contributes to a universally understood chemical language.
References
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PubChem. 1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one. National Center for Biotechnology Information. Available from: [Link]
-
IMARC Group. Hexamethylene Diisocyanate Market Research Report 2033. Available from: [Link]
-
Wikipedia. Hexamethylene diisocyanate. Available from: [Link]
-
Vichem. Hexamethylene Diisocyanate (HDI) - Properties, Applications, and Market Prospects. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Hexamethylene diisocyanate. Available from: [Link]
-
PubChem. 1,6-Diisocyanatohexane;hexane-1,6-diamine;6-isocyanatohexan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Hexane, 1,6-diisocyanato-. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Hexamethylene diisocyanate. National Center for Biotechnology Information. Available from: [Link]
-
European Chemicals Agency (ECHA). Hexamethylene diisocyanate - Registration Dossier. Available from: [Link]
-
European Chemicals Agency (ECHA). Hexamethylene diisocyanate - Substance Information. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Hexamethylene Diisocyanate (HDI). Available from: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Hexane, 1,6-diisocyanato-: Human health tier II assessment. Available from: [Link]
-
precisionFDA. Hexamethylene Diisocyanate. Available from: [Link]
-
Oreate AI Blog. Unpacking the Chemical Structure of Hexamethylene Diisocyanate (HDI). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Hexamethylene Diisocyanate (HDI). Available from: [Link]
-
LookChem. Hexamethylene Diisocyanate 822-06-0 wiki. Available from: [Link]
-
Wikipedia. Isocyanate. Available from: [Link]
-
chemeurope.com. Hexamethylene diisocyanate. Available from: [Link]
-
Pauluhn, J. (2001). Inhalation toxicity of 1,6-hexamethylene diisocyanate homopolymers (HDI-IC and HDI-BT): results of subacute and subchronic repeated inhalation exposure studies. Inhalation Toxicology, 13(6), 513-533. Available from: [Link]
-
IUPAC. Compendium of Chemical Terminology, "isocyanates". Available from: [Link]
-
Pourabedian, S., et al. (2010). Effect of 1,6-Hexamethylene Diisocyanate Exposure on Peak Flowmetry in Automobile Paint Shop Workers in Iran. Arhiv za higijenu rada i toksikologiju, 61(2), 183-189. Available from: [Link]
-
University of Calgary. IUPAC Rules. Available from: [Link]
-
Riala, R., & Heikkilä, P. (1992). Occupational exposure to 1,6-hexamethylene diisocyanate-based polyisocyanates in the state of Oregon, 1980-1990. American Industrial Hygiene Association Journal, 53(5), 331-338. Available from: [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of High-Performance Aliphatic Polyurethanes Using 1,6-Diisocyanatohexane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 1,6-Diisocyanatohexane in Polyurethane Synthesis
Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from rigid foams to flexible elastomers and advanced biomedical devices.[1][2] The choice of monomer is a critical determinant of the final polymer's properties. This guide focuses on the synthesis of polyurethanes using 1,6-diisocyanatohexane, also known as hexamethylene diisocyanate (HDI).[3][4] As an aliphatic diisocyanate, HDI offers distinct advantages over its aromatic counterparts, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI).[2][5] Polyurethanes derived from HDI exhibit superior resistance to UV degradation and photodegradation, leading to enhanced color stability and longevity, which is a crucial attribute for coatings and biomedical implants.[3][5] Furthermore, HDI-based polyurethanes generally demonstrate better biocompatibility due to the avoidance of toxic aromatic degradation byproducts.[5]
This document provides a comprehensive overview of the synthesis of linear polyurethanes from 1,6-diisocyanatohexane and a suitable polyol, detailing the reaction mechanism, a step-by-step experimental protocol, characterization techniques, and safety considerations. The protocols and insights provided herein are designed to be a self-validating system for producing high-quality, reproducible polyurethane materials for research and development applications, including drug delivery systems.[5][6][7]
The Underlying Chemistry: A Step-Growth Polyaddition Reaction
The synthesis of polyurethane is a classic example of a step-growth polymerization, specifically a polyaddition reaction.[1][8][9] The fundamental reaction involves the nucleophilic addition of a hydroxyl group (-OH) from a polyol to the electrophilic carbon of an isocyanate group (-N=C=O) on the 1,6-diisocyanatohexane monomer. This reaction forms the characteristic urethane linkage (-NH-COO-).[10][11]
The polymerization proceeds in a stepwise manner, where monomers react to form dimers, which then react to form trimers, and so on, until high molecular weight polymer chains are achieved.[9] To obtain a high degree of polymerization, the reaction must be driven to a high conversion rate.[8] The kinetics of this reaction can be influenced by several factors, including temperature, monomer concentration, and the presence of a catalyst.[8] While the reaction can proceed without a catalyst, achieving high molecular weight polymers in a reasonable timeframe often necessitates the use of one.[10]
Safety First: Handling Diisocyanates
Isocyanates, including 1,6-diisocyanatohexane, are potent respiratory and skin sensitizers and require strict adherence to safety protocols.[12][13][14]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood with good local exhaust ventilation.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are recommended; latex is not suitable), safety goggles or a face shield, and a lab coat.[12][14] For operations with a higher risk of aerosol generation, respiratory protection may be necessary.[12][15]
-
Spill Management: In case of a spill, evacuate the area, ensure adequate ventilation, and wear appropriate PPE before cleaning up with an absorbent material.[13]
-
Waste Disposal: Dispose of all isocyanate-containing waste according to local regulations for hazardous materials.[13]
Experimental Protocol: Synthesis of a Linear Polyurethane
This protocol details the synthesis of a linear polyurethane via a two-step prepolymer method, which allows for better control over the polymer structure.[16]
Materials and Equipment
| Reagents | Equipment |
| 1,6-Diisocyanatohexane (HDI) | Four-necked round-bottom flask |
| Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol ) | Mechanical stirrer |
| 1,4-Butanediol (BDO) | Reflux condenser |
| Dibutyltin dilaurate (DBTDL) (catalyst) | Dropping funnel |
| Anhydrous Dimethylacetamide (DMAc) (solvent) | Nitrogen inlet/outlet |
| Methanol (for washing) | Heating mantle with temperature controller |
| Vacuum oven | |
| Standard laboratory glassware |
Pre-Reaction Preparations
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen to eliminate any moisture, which can react with the isocyanate.
-
Drying of Reagents: The polyol (PTMG) and chain extender (BDO) should be dried under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove residual water. The solvent (DMAc) must be anhydrous.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of polyurethane.
Step-by-Step Procedure
Step 1: Prepolymer Synthesis
-
Set up the four-necked flask with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet/outlet. Ensure a continuous gentle flow of dry nitrogen to maintain an inert atmosphere.[16]
-
Charge the flask with the calculated amount of dried PTMG and anhydrous DMAc. The solvent amount should be sufficient to yield a final polymer solution with a solids content of approximately 30-40% w/w.[16]
-
Begin stirring and heat the mixture to 60°C to ensure the polyol is completely dissolved and the system is homogenous.
-
Add the 1,6-diisocyanatohexane (HDI) to the dropping funnel and add it dropwise to the stirred polyol solution over 30 minutes. An NCO:OH molar ratio of 2:1 is typically used for the prepolymer step.
-
After the HDI addition is complete, add a catalytic amount of dibutyltin dilaurate (DBTDL), typically 0.01-0.05% by weight of the total reactants.[16]
-
Increase the reaction temperature to 80°C and allow the reaction to proceed for 2-3 hours. The progress can be monitored by titrating for the free isocyanate (NCO) content.
Step 2: Chain Extension
-
Once the desired NCO content for the prepolymer is reached, cool the reaction mixture to 60°C.
-
Dissolve the calculated amount of 1,4-butanediol (BDO) chain extender in a small amount of anhydrous DMAc. The total molar ratio of NCO groups to OH groups (from both PTMG and BDO) should be approximately 1.02:1 to ensure complete reaction and achieve high molecular weight.[16]
-
Add the BDO solution to the prepolymer solution dropwise over 20-30 minutes.
-
Maintain the reaction at 60°C for an additional 3-4 hours, or until the viscosity of the solution increases significantly, indicating polymer formation. The disappearance of the NCO peak in the FTIR spectrum can confirm the completion of the reaction.[16]
Step 3: Purification
-
Once the reaction is complete, cool the polymer solution to room temperature.
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polyurethane to precipitate.
-
Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers, catalyst, and residual solvent.[16]
-
Dry the purified polyurethane in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of the Synthesized Polyurethane
A suite of analytical techniques is employed to confirm the successful synthesis and to determine the properties of the polyurethane.
| Technique | Information Obtained | Key Features to Observe |
| FTIR Spectroscopy | Confirmation of urethane linkage formation and reaction completion. | Disappearance of the NCO peak (~2270 cm⁻¹). Appearance of N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-N stretching/N-H bending (~1530 cm⁻¹).[17][18][19] |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of monomer incorporation. | Characteristic peaks corresponding to the protons in the HDI, PTMG, and BDO segments, and the urethane N-H proton. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | A unimodal distribution indicating a successful polymerization. PDI values provide insight into the breadth of the molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | Thermal properties, including glass transition temperature (Tg) and melting temperature (Tm). | Tg of the soft segment (PTMG) and potentially a Tm if the soft segment crystallizes. This data is crucial for understanding the material's behavior at different temperatures.[17] |
Characterization Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. l-i.co.uk [l-i.co.uk]
- 3. vichem.vn [vichem.vn]
- 4. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]
- 5. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 8. fiveable.me [fiveable.me]
- 9. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 13. Safe Use of Diisocyanates: Adhesives and Sealants [commodious.co.uk]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. americanchemistry.com [americanchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Surface modification of biomaterials with 1,6-diisocyanohexane
Part 1: Executive Summary & Critical Disambiguation
Title: Precision Surface Engineering using 1,6-Diisocyanohexane: Multicomponent Reactions for Stimuli-Responsive Biomaterials.
Abstract: This guide details the application of 1,6-diisocyanohexane (an isocyanide/isonitrile linker) in biomaterial science. Unlike the ubiquitous 1,6-diisocyanatohexane (HDI) used for standard polyurethane crosslinking, the isocyano derivative (-NC) enables Isocyanide-based Multicomponent Reactions (IMCRs) , specifically the Passerini (P-3CR) and Ugi (U-4CR) reactions. These pathways allow for the "one-pot" synthesis of highly functionalized, stimuli-responsive hydrogels and surface coatings under mild conditions.
CRITICAL CHEMICAL DISTINCTION:
Target Molecule: 1,6-Diisocyanohexane (CAS: 929-57-7).[1] Functional Group: -N≡C (Isocyanide). Application: Smart hydrogels, UV-degradable linkers, IMCR chemistry.
Common Confusant: 1,6-Diisocyanatohexane (HDI, CAS: 822-06-0).[1] Functional Group: -N=C=O (Isocyanate). Application: Polyurethanes, collagen crosslinking.
This protocol specifically addresses the Isocyanide (-NC) derivative.
Part 2: Technical Background & Mechanism
The Chemistry of 1,6-Diisocyanohexane
1,6-diisocyanohexane acts as a "convertible" bifunctional linker. Its unique reactivity lies in the divalent carbon of the isocyanide group, which can react with electrophiles and nucleophiles simultaneously (alpha-addition).
Key Mechanism: The Passerini 3-Component Reaction (P-3CR)
In biomaterial synthesis, this molecule reacts with a Carboxylic Acid (e.g., surface groups or acrylic acid) and an Aldehyde (e.g., a photosensitive nitrobenzaldehyde) to form an
Pathway Visualization
Figure 1: The Passerini 3-Component Reaction (P-3CR) mechanism utilized for grafting 1,6-diisocyanohexane onto carboxylated surfaces.
Part 3: Experimental Protocols
Protocol A: Synthesis of UV-Degradable Crosslinkers (UVDC)
Application: Creating hydrogels for controlled drug release using 1,6-diisocyanohexane.[2]
Materials:
-
1,6-Diisocyanohexane (98%)[3]
-
Acrylic Acid (AA)
-
6-Nitroveratraldehyde (Photo-labile component)[2]
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Purification: Silica gel column chromatography
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 6-nitroveratraldehyde (2.0 eq) and acrylic acid (2.0 eq) in DCM (concentration ~0.5 M).
-
Critical Step: Ensure the reaction vessel is wrapped in aluminum foil. The aldehyde is light-sensitive.
-
-
Addition of Linker:
-
Add 1,6-diisocyanohexane (1.0 eq) dropwise to the mixture under stirring at room temperature (25°C).
-
Observation: No catalyst is required. The reaction is driven by the P-3CR thermodynamics.
-
-
Reaction Monitoring:
-
Stir for 24 hours.
-
Monitor via TLC (Thin Layer Chromatography) looking for the disappearance of the isocyanide spot. Isocyanides have a distinct foul odor; disappearance of the smell is a crude indicator of completion.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product (UVDC) via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Yield Target: >70% pale yellow solid.
-
-
Characterization:
-
FT-IR: Confirm disappearance of the characteristic isocyanide peak (~2150 cm⁻¹) and appearance of amide (~1650 cm⁻¹) and ester (~1740 cm⁻¹) bands.
-
Protocol B: Surface Functionalization of Carboxylated Biomaterials
Application: Grafting bioactive molecules onto PLA, PLGA, or oxidized Titanium surfaces.
Workflow Diagram:
Figure 2: Workflow for direct surface grafting.
Procedure:
-
Surface Activation:
-
Ensure the biomaterial surface (e.g., PLGA scaffold) has accessible carboxyl groups (-COOH). If using metals (Ti), treat with piranha solution (Caution!) or oxygen plasma, then silanize with a carboxyl-terminated silane.
-
-
Reaction Cocktail:
-
Prepare a solution of 1,6-diisocyanohexane (10 mM) and the desired aldehyde (e.g., an aldehyde-functionalized PEG or peptide) (10 mM) in a non-protic solvent (DCM or THF).
-
-
Incubation:
-
Immerse the carboxylated substrate into the solution.
-
Seal the container to prevent solvent evaporation and odor leakage.
-
Incubate for 24 hours at 25°C.
-
-
Washing:
-
Wash extensively with DCM (3x) and Ethanol (3x) to remove unreacted isocyanide.
-
Safety Note: Collect all washings as hazardous waste (isonitriles are toxic).
-
Part 4: Data Analysis & Comparison
Table 1: Reactivity Comparison (Isocyanide vs. Isocyanate)
| Feature | 1,6-Diisocyanohexane (-NC) | 1,6-Diisocyanatohexane (HDI, -NCO) |
| Primary Reaction | Multicomponent (Passerini/Ugi) | Nucleophilic Addition (Urethane/Urea) |
| Reactants Required | Acid + Aldehyde + Isocyanide | Alcohol/Amine + Isocyanate |
| Catalyst? | Generally Catalyst-Free | Often requires Tin (Sn) or Amine catalysts |
| Bond Formed | Urethane or Urea linkage | |
| Biostability | Tunable (can be hydrolytically stable or labile) | Generally stable (slow hydrolysis) |
| Odor/Toxicity | Extreme foul odor , Toxic | Pungent, Sensitizer (Asthma risk) |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture in solvent | Isocyanides can hydrolyze to formamides in acidic/wet conditions. Use anhydrous solvents. |
| Residual Odor | Incomplete reaction | Increase reaction time or concentration of Aldehyde/Acid components. |
| Premature Gelation | Light exposure (if using Nitrobenzyl) | Perform all steps in the dark or under red light. |
Part 5: Safety & Handling (Crucial)
-
Odor Control: 1,6-diisocyanohexane has a repulsive, penetrating odor.
-
Requirement: Handle exclusively in a high-performance fume hood.
-
Decontamination: Glassware must be rinsed with an acidic solution (e.g., dilute HCl in methanol) to hydrolyze the isocyanide to the amine/formic acid derivative before removal from the hood.
-
-
Toxicity: Isocyanides are toxic if inhaled or absorbed. Double-gloving (Nitrile) is mandatory.
Part 6: References
-
Li, X., et al. (2023). "A Facile Synthetic Approach to UV-Degradable Hydrogels."[2] Molecules, 28(18), 6645. Link
-
Context: Describes the synthesis of UV-degradable crosslinkers using 1,6-diisocyanohexane via Passerini-3CR.
-
-
Tao, Z., et al. (2019). "Synthesis of Stimuli-Responsive Heterofunctional Dendrimer by Passerini Multicomponent Reaction." Molecules, 24(7), 1429. Link
-
Context: Protocols for using 1,6-diisocyanohexane in dendrimer synthesis and click chemistry.[2]
-
-
Wei, J., et al. (2014). "Multifunctional Photodegradable Polymers for Reactive Micropatterns."[4] Macromolecules. Link
-
NIST Chemistry WebBook. "1,6-Diisocyanohexane Thermochemical Data." Link
Sources
Immobilization of enzymes on surfaces using 1,6-diisocyanohexane
Application Note: Covalent Immobilization of Enzymes on Surfaces using 1,6-Diisocyanatohexane (HDI)
Part 1: Technical Note & Nomenclature Clarification
CRITICAL SAFETY & CHEMISTRY ALERT: Before proceeding, it is imperative to distinguish between two chemically distinct species often confused due to similar nomenclature:
-
1,6-Diisocyanatohexane (HDI): (CAS: 822-06-0) Structure:
. This is the standard homobifunctional crosslinker used for covalent enzyme immobilization via amine coupling. This guide focuses on this molecule. -
1,6-Diisocyanohexane: (CAS: 929-57-7) Structure:
.[1] This is a di-isonitrile (isocyanide). It is extremely toxic, has a foul odor, and is used primarily for coordination chemistry on gold surfaces or multicomponent Ugi reactions. It is not the standard reagent for general surface immobilization.
If your vial is labeled "Diisocyanohexane" but you intend to crosslink amines (lysines), you likely require 1,6-Diisocyanatohexane (HDI) . Proceed with the protocol below using HDI.
Part 2: Executive Summary
Immobilizing enzymes onto solid supports (silica, polymers, or glass) is a cornerstone of biocatalysis and biosensor development. The use of 1,6-Diisocyanatohexane (HDI) offers a superior alternative to short-chain crosslinkers (like glutaraldehyde) or zero-length crosslinkers (EDC/NHS) for specific applications requiring steric flexibility.
Key Advantages of HDI:
-
Spacer Arm Effect: HDI provides a 6-carbon aliphatic spacer (~9 Å). This distance reduces steric hindrance between the enzyme and the support surface, preserving the enzyme's conformational flexibility and active site accessibility.
-
Stable Urea Linkage: The reaction between the isocyanate group (-NCO) and the enzyme's lysine residues (-NH2) forms a urea bond, which is chemically stable across a wide pH range, unlike the reversible Schiff bases formed by glutaraldehyde.
-
Versatility: HDI can activate hydroxyl-rich supports (via urethane bonds) or amine-rich supports (via urea bonds).
Part 3: Mechanistic Insight
The immobilization process relies on the high electrophilicity of the isocyanate carbon. The protocol typically involves a two-step activation strategy to prevent enzyme crosslinking in solution (aggregation).
Mechanism:
-
Surface Activation: An amine-functionalized surface reacts with one isocyanate group of the HDI in excess. This anchors the linker, leaving the second isocyanate group free and reactive.
-
Enzyme Coupling: The free isocyanate group reacts with nucleophilic primary amines (Lysine
-amino groups or N-terminus) on the enzyme surface.
Reaction Pathway Diagram:
Figure 1: Step-wise activation and immobilization pathway using homobifunctional HDI linker.
Part 4: Detailed Experimental Protocol
Materials Required
-
Support: Amino-functionalized silica beads (or APTES-treated glass slides).
-
Linker: 1,6-Diisocyanatohexane (HDI) (98% purity, stored under Argon).
-
Solvent: Anhydrous Toluene (dried over molecular sieves). Note: Isocyanates hydrolyze rapidly in water.
-
Enzyme Buffer: Phosphate Buffered Saline (PBS), pH 7.4 or HEPES pH 7.5. Avoid Tris or Glycine buffers during coupling as they contain competing amines.[2]
-
Blocking Agent: Ethanolamine (0.1 M, pH 8.0).
Step 1: Surface Activation (Anhydrous Conditions)
Rationale: We use anhydrous conditions to prevent the HDI from hydrolyzing into 1,6-diaminohexane, which would deactivate the linker.
-
Preparation: Dry the amino-functionalized support (e.g., 1g of beads) in a vacuum oven at 60°C for 2 hours to remove adsorbed water.
-
Reaction: Suspend the support in 10 mL of anhydrous toluene.
-
Addition: Add 1.0 mL of 1,6-Diisocyanatohexane (HDI) to the suspension.
-
Concentration Note: This represents a large molar excess to ensure that only one end of the HDI reacts with the surface, preventing "looping" (both ends reacting with the surface).
-
-
Incubation: Stir gently (overhead stirrer preferred to avoid grinding beads) at room temperature for 2 hours under an inert atmosphere (Nitrogen or Argon).
-
Washing: Filter the beads and wash extensively with anhydrous toluene (3 x 20 mL) followed by dry acetone (2 x 20 mL) to remove unreacted HDI.
-
Drying: Air dry briefly. Proceed immediately to Step 2. Activated isocyanate surfaces are not stable for long-term storage.
Step 2: Enzyme Coupling (Aqueous Conditions)
Rationale: The coupling must occur in an aqueous buffer to maintain enzyme structure, but must be fast enough to compete with the hydrolysis of the isocyanate group.
-
Enzyme Solution: Prepare enzyme solution (1–5 mg/mL) in PBS (pH 7.4).
-
Coupling: Resuspend the HDI-activated beads in the enzyme solution (ratio: 10 mL solution per 1g beads).
-
Incubation: Incubate at 4°C for 4–16 hours with gentle rotation.
-
Note: Lower temperature slows hydrolysis of the NCO groups while allowing the coupling reaction to proceed.
-
-
Washing: Filter beads and wash with PBS (3x) to remove non-covalently adsorbed enzyme.
-
High Salt Wash: Perform one wash with PBS + 0.5M NaCl to disrupt ionic interactions, ensuring only covalently bound enzyme remains.
-
Step 3: Blocking & Storage
Rationale: Unreacted isocyanate groups can react with the enzyme over time or hydrolyze to amines, altering surface charge. Blocking is essential.
-
Blocking: Incubate beads in 0.1 M Ethanolamine (pH 8.0) for 30 minutes at room temperature.
-
Final Wash: Wash with storage buffer (e.g., PBS).
-
Storage: Store at 4°C. Do not freeze.
Part 5: Data Analysis & Quality Control
To validate the protocol, compare the specific activity of the immobilized enzyme against the free enzyme.
Table 1: Comparative Analysis of Crosslinking Reagents
| Parameter | 1,6-Diisocyanatohexane (HDI) | Glutaraldehyde | EDC / NHS |
| Linker Length | ~9.0 Å (C6 Chain) | ~5-7 Å (Variable) | 0 Å (Zero-length) |
| Bond Type | Urea (Very Stable) | Schiff Base (Reversible*) | Amide (Stable) |
| Steric Freedom | High (Good for large substrates) | Moderate | Low (Rigid) |
| Toxicity | High (Volatile Isocyanate) | Moderate/High | Low |
| Moisture Sensitivity | High (Requires anhydrous step) | Low (Aqueous compatible) | Moderate |
*Unless reduced with Sodium Cyanoborohydride.
QC Assay: Determining Coupling Efficiency
Calculate the coupling efficiency (
- = Initial protein concentration in supernatant.
- = Final protein concentration in supernatant + wash fractions.
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Enzymatic Activity | Steric hindrance or active site modification. | Add a competitive inhibitor during coupling to protect the active site. |
| Low Coupling Yield | Hydrolysis of HDI before enzyme addition. | Ensure toluene is strictly anhydrous; minimize time between Activation and Coupling steps. |
| Leaching of Enzyme | Non-covalent adsorption dominating. | Increase the stringency of the post-coupling wash (High salt or 0.1% Tween-20). |
| Bead Aggregation | Crosslinking between beads. | Use a higher excess of HDI during activation to prevent inter-bead bridging. |
References
-
Canilho, N., et al. (2013). "Isocyanate-mediated covalent immobilization of Mucor miehei lipase onto SBA-15 for transesterification reaction."[3] Colloids and Surfaces B: Biointerfaces, 112, 139-145.[3]
-
LeJeune, K. E., et al. (1997). "Covalent binding of organophosphorus hydrolase to polyurethane foams." Biotechnology and Bioengineering, 54(2), 105-114. (Demonstrates isocyanate chemistry in polymer supports).
-
Cohen, R., et al. (2013). "Immobilized cholinesterase to detect airborne concentrations of hexamethylene diisocyanate (HDI)." Journal of Occupational and Environmental Hygiene, 3(6). (Discusses HDI reactivity with enzymes).
-
Sigma-Aldrich. "1,6-Diisocyanatohexane Product Specification & Safety Data Sheet." (Standard reference for chemical properties).
Sources
Application Notes & Protocols: Preparation of Biocompatible Coatings with 1,6-Diisocyanohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Introduction: The Emerging Role of 1,6-Diisocyanohexane in Biocompatible Surface Engineering
The interface between a medical device and the biological environment is a critical determinant of its in-vivo performance and longevity. Unfavorable interactions can trigger inflammatory responses, thrombosis, and implant rejection.[1] Consequently, the development of advanced biocompatible coatings is a paramount objective in biomedical engineering. This guide details the application of 1,6-diisocyanohexane, a versatile bifunctional linker, for the creation of stable and biocompatible coatings on medical-grade substrates.
1,6-Diisocyanohexane (CN-(CH₂)₆-NC) possesses two terminal isocyanide functional groups. These groups exhibit a unique reactivity profile, enabling covalent attachment to a variety of surfaces, particularly those bearing hydroxyl (-OH) moieties, such as titanium alloys, ceramics, and hydroxylated polymers. The resulting linkage, while distinct from the urethane bond formed by isocyanates, offers a stable and robust means of surface functionalization. The aliphatic hexane spacer provides flexibility and hydrophobicity to the coating, which can be further tailored for specific applications.
This document provides a comprehensive, step-by-step guide for researchers, covering substrate preparation, the coating protocol, and detailed methods for the characterization and in-vitro/in-vivo biocompatibility assessment of 1,6-diisocyanohexane-derived coatings.
II. Foundational Principles: The Chemistry of 1,6-Diisocyanohexane in Surface Modification
The isocyanide groups of 1,6-diisocyanohexane are the key to its utility in surface coating. While the direct reaction with surface hydroxyl groups can be complex, a common strategy involves the hydrolysis of the isocyanide to an amine, which can then be reacted with surface functional groups, or the use of catalysts to promote direct addition to hydroxyls. For the purpose of this guide, we will focus on a protocol that leverages the reactivity of isocyanides to form stable bonds with a hydroxylated surface, a common feature of many biomaterials after appropriate pretreatment.
dot graph TD { A[Substrate with Surface Hydroxyl Groups (-OH)] --> B{Activation and Reaction with 1,6-Diisocyanohexane}; B --> C[Covalently Immobilized 1,6-Diisocyanohexane Layer]; C --> D{Biocompatible Interface}; D --> E[Improved In-Vivo Performance];
}
Caption: Simplified workflow for creating a biocompatible coating using 1,6-diisocyanohexane.
III. Experimental Protocols
Part A: Substrate Preparation - Hydroxylation of Titanium Alloy (Ti-6Al-4V)
A pristine and well-characterized substrate is fundamental to achieving a uniform and durable coating. The following protocol is optimized for medical-grade Ti-6Al-4V, a widely used material in orthopedic and dental implants.[2][3][4][5][6]
Materials:
-
Ti-6Al-4V coupons (e.g., 1x1 cm)
-
Acetone (ACS grade)
-
Ethanol (70% and 100%)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION: Highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.)
-
Nitrogen gas (high purity)
Equipment:
-
Ultrasonic bath
-
Beakers and Teflon substrate rack
-
Oven
Protocol:
-
Degreasing: Place the Ti-6Al-4V coupons in a Teflon rack and sonicate sequentially in acetone, 100% ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the coupons under a stream of high-purity nitrogen gas and then in an oven at 100°C for 30 minutes.
-
Hydroxylation:
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker (NEVER the reverse). The solution will become very hot.
-
Immerse the dried coupons in the Piranha solution for 1 hour at room temperature. This step will both clean and introduce a high density of hydroxyl groups on the titanium surface.
-
-
Rinsing and Final Drying:
-
Thoroughly rinse the hydroxylated coupons with copious amounts of DI water.
-
Sonicate in DI water for 15 minutes to remove any residual acid.
-
Dry the coupons under a stream of nitrogen gas and store in a desiccator until ready for the coating procedure.
-
Part B: Coating with 1,6-Diisocyanohexane
This protocol describes the covalent attachment of 1,6-diisocyanohexane to the prepared hydroxylated titanium surface.
Materials:
-
Hydroxylated Ti-6Al-4V coupons
-
1,6-Diisocyanohexane (≥98% purity)
-
Anhydrous toluene (or other suitable anhydrous aprotic solvent)
-
Anhydrous ethanol
Equipment:
-
Schlenk line or glove box for inert atmosphere operations
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Protocol:
-
Reaction Setup: Place the hydroxylated Ti-6Al-4V coupons in the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Addition:
-
Add anhydrous toluene to the reaction vessel to completely submerge the coupons.
-
Prepare a 1% (v/v) solution of 1,6-diisocyanohexane in anhydrous toluene.
-
Using a syringe, add the 1,6-diisocyanohexane solution to the reaction vessel.
-
-
Reaction Conditions:
-
Stir the reaction mixture at 60°C for 24 hours. The elevated temperature facilitates the reaction between the isocyanide groups and the surface hydroxyls.
-
-
Washing and Purification:
-
After the reaction, remove the coupons from the reaction vessel and wash them thoroughly with fresh anhydrous toluene to remove any unreacted 1,6-diisocyanohexane.
-
Perform a final rinse with anhydrous ethanol.
-
-
Drying: Dry the coated coupons under a stream of high-purity nitrogen gas and store them in a desiccator.
IV. Characterization of the 1,6-Diisocyanohexane Coating
Thorough characterization is essential to validate the successful modification of the surface.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful technique to identify the functional groups present on the surface.[7][8][9]
Expected Observations:
-
Disappearance/Reduction of -OH Peak: A broad peak around 3400 cm⁻¹ corresponding to the surface hydroxyl groups on the uncoated titanium should be significantly reduced after coating.
-
Appearance of Isocyanide-related Peaks: The successful immobilization of 1,6-diisocyanohexane should result in the appearance of characteristic peaks. The isocyanide (N≡C) stretching vibration is typically observed in the range of 2100-2200 cm⁻¹.[10]
-
C-H Stretching Peaks: The presence of the hexane backbone will be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| O-H (stretch) | ~3400 (broad) | Presence of hydroxyl groups on the substrate. Should decrease after coating. |
| N≡C (stretch) | 2100 - 2200 | Confirmation of isocyanide group from 1,6-diisocyanohexane on the surface. |
| C-H (stretch) | 2850 - 2960 | Indicates the presence of the aliphatic hexane spacer. |
B. X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the surface.
Expected Observations:
-
Elemental Composition: The survey scan of the coated surface should show the presence of Carbon (C) and Nitrogen (N) in addition to the Titanium (Ti) and Oxygen (O) from the substrate.
-
High-Resolution Spectra:
-
C 1s: The C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H bonds from the hexane chain and a component at a higher binding energy associated with the carbon in the isocyanide group.
-
N 1s: The N 1s spectrum should show a peak corresponding to the nitrogen in the isocyanide group.
-
Ti 2p and O 1s: Analysis of these peaks can confirm the integrity of the underlying titanium oxide layer.
-
V. Biocompatibility Assessment
A rigorous evaluation of biocompatibility is mandatory for any material intended for medical applications. The following protocols are based on internationally recognized standards.[11]
A. In-Vitro Cytotoxicity Assay (ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of a material.[12][13][14][15]
dot graph TD { A[Coated Material] --> B{Extraction in Cell Culture Medium}; B --> C[Incubation of L929 Fibroblast Cells with Extract]; C --> D{Addition of MTT Reagent}; D --> E[Formation of Formazan by Viable Cells]; E --> F{Solubilization of Formazan}; F --> G[Spectrophotometric Measurement at 570 nm]; G --> H{Calculation of Cell Viability (%)};
}
Caption: Workflow of the MTT cytotoxicity assay for coated materials.
Protocol:
-
Material Extraction:
-
Aseptically place the 1,6-diisocyanohexane-coated coupons in a sterile container with cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL.
-
Incubate at 37°C for 24 hours.
-
-
Cell Culture:
-
Seed L929 mouse fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extract:
-
Remove the culture medium from the cells and replace it with the material extract. Include negative (medium only) and positive (e.g., dilute phenol solution) controls.
-
Incubate for another 24 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Interpretation: Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.
B. Hemocompatibility - Hemolysis Assay (ASTM F756)
This assay determines the extent to which a material damages red blood cells.[16][17][18][19][20]
Protocol (Direct Contact Method):
-
Blood Preparation: Obtain fresh human blood anticoagulated with citrate.
-
Incubation:
-
Place the coated coupons in test tubes.
-
Add a defined volume of diluted blood to each tube.
-
Include positive (e.g., water for 100% hemolysis) and negative (e.g., saline) controls.
-
Incubate at 37°C for 2 hours with gentle agitation.
-
-
Analysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
-
Calculation and Interpretation: The percentage of hemolysis is calculated relative to the positive control. A hemolytic index of <2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.
| Hemolytic Index (%) | Classification |
| < 2 | Non-hemolytic |
| 2 - 5 | Slightly hemolytic |
| > 5 | Hemolytic |
C. In-Vivo Biocompatibility - Subcutaneous Implantation (ISO 10993-6)
This study evaluates the local tissue response to the implanted material.[21][22][23]
Protocol (Rodent Model):
-
Animal Model: Use healthy, adult rats or mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implantation:
-
Anesthetize the animal.
-
Make a small incision in the dorsal skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert a sterile coated coupon into the pocket.
-
Suture the incision.
-
-
Post-operative Care and Observation: Monitor the animals for signs of inflammation, infection, or distress.
-
Histopathological Analysis:
-
At predefined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the implant along with the surrounding tissue.
-
Process the tissue for histological examination (e.g., hematoxylin and eosin staining).
-
A pathologist will evaluate the tissue for signs of inflammation, fibrosis, necrosis, and other tissue responses. The response to the coated material is compared to that of a negative control material.
-
VI. Conclusion
1,6-Diisocyanohexane presents a promising avenue for the development of novel biocompatible coatings. Its unique reactivity allows for the stable functionalization of various biomaterial surfaces. The protocols outlined in this guide provide a comprehensive framework for the preparation, characterization, and biocompatibility assessment of these coatings. As with any biomaterial, rigorous testing and validation are crucial to ensure safety and efficacy in pre-clinical and clinical applications.
VII. References
-
Liu, X., Chu, P. K., & Ding, C. (2004). Surface modification of titanium, titanium alloys, and related materials for biomedical applications. Materials Science and Engineering: R: Reports, 47(3-4), 49-121.
-
Bădilă, E. G., Moga, M., & Dinu, M. (2014). Biomaterial surface modification of titanium and titanium alloys for medical applications. Nanomedicine: Nanotechnology, Biology and Medicine, 10(2), 115-124.
-
Geetha, M., Singh, A. K., Asokamani, R., & Gogia, A. K. (2009). Ti based biomaterials, the ultimate choice for orthopaedic implants–a review. Progress in materials science, 54(3), 397-425.
-
Gaur, P., & Sahoo, S. (2021). Surface modification strategies to improve titanium hemocompatibility: a comprehensive review. Materials Advances, 2(12), 3845-3868.
-
Gaur, P., & Sahoo, S. (2021). Surface modification strategies to improve titanium hemocompatibility: a comprehensive review. RSC advances, 11(34), 21105-21123.
-
Sathasivam, S., Williamson, B. A., & Kafizas, A. (2017). FT-IR and XPS studies of polyurethane-urea-imide coatings. Progress in Organic Coatings, 105, 152-163.
-
U.S. Food and Drug Administration. (2021). Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard. [Link]
-
Al-Soud, Y. A., & Hachim, M. Y. (2021). Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility. Journal of visualized experiments: JoVE, (172), 10.3791/62571.
-
Zheng, X., et al. (2023). A Review on the Preparation, Properties, and Mechanism of Lignin-Modified Asphalt and Mixtures. Sustainability, 15(18), 13788.
-
ASTM F756-13, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2013. [Link]
-
North American Biomedical. (n.d.). Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility. [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. [Link]
-
Pacific BioLabs. (n.d.). Biocompatibility Testing at Pacific BioLabs. [Link]
-
Nelson Labs. (2023). ASTM Hemolysis (Extract Method) Final Report. [Link]
-
Tominaga, H., Ishiyama, M., Ohseto, F., Sasamoto, K., Hamamoto, T., Suzuki, K., & Watanabe, M. (1999). A water-soluble tetrazolium salt, useful for colorimetric cell viability assay. Analytical Communications, 36(11-12), 47-50.
-
Eurofins. (2024). MTT Test - Medical Device. [Link]
-
STEMart. (n.d.). ISO 10993-6 Subcutaneous Implantation Testing in Rodents. [Link]
-
Rebrov, E. V., et al. (2010). Thermally induced release from polymeric microparticles with liquid core: The mechanism. Journal of Materials Chemistry, 20(27), 5556-5563.
-
Ratner, B. D. (2007). The biocompatibility of implanted diabetes devices: part 2: anti-inflammatory polymeric coatings for implantable biomaterials and devices. Journal of diabetes science and technology, 1(2), 169-175.
-
The Armoloy Corporation. (n.d.). Hemolysis Testing. [Link]
-
Papakonstantinou, P., et al. (2013). Comparison between FTIR and XPS characterization of amino acid glycine adsorption onto diamond-like carbon (DLC) and silicon doped DLC. Applied Surface Science, 273, 649-656.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. physics.fe.uni-lj.si [physics.fe.uni-lj.si]
- 4. researchgate.net [researchgate.net]
- 5. Surface modification strategies to improve titanium hemocompatibility: a comprehensive review - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Surface modification strategies to improve titanium hemocompatibility: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 14. atcc.org [atcc.org]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. fda.gov [fda.gov]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 19. measurlabs.com [measurlabs.com]
- 20. Hemolysis Testing | The Armoloy Corporation [armoloy.com]
- 21. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 23. testinglab.com [testinglab.com]
Troubleshooting & Optimization
Technical Support Center: Precise Control of Polymer Crosslinking Density with 1,6-Diisocyanohexane
Welcome to the technical support center for controlling the crosslinking density of polymers using 1,6-diisocyanohexane. This guide is designed for researchers, scientists, and drug development professionals who are looking to fine-tune the properties of their polymeric materials. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 1,6-diisocyanohexane as a crosslinking agent.
Q1: What is the fundamental mechanism of crosslinking with 1,6-diisocyanohexane?
A1: 1,6-diisocyanohexane is a bifunctional crosslinking agent, meaning it has two reactive isocyanate (-NCO) groups. These groups readily react with active hydrogen atoms present in various functional groups on polymer chains, such as hydroxyl (-OH), amine (-NH2), and carboxyl (-COOH) groups. The reaction forms stable covalent bonds, creating a three-dimensional polymer network.[1][2] The formation of this network restricts the movement of polymer chains, leading to changes in the material's mechanical, thermal, and chemical properties.[3][4]
Q2: How does the stoichiometry between 1,6-diisocyanohexane and the polymer affect crosslinking density?
A2: Stoichiometry is a critical factor in controlling crosslinking density. The ratio of isocyanate groups to the reactive functional groups on the polymer chains dictates the extent of the crosslinking reaction.
-
Increasing the amount of 1,6-diisocyanohexane generally leads to a higher crosslinking density, as more crosslinks can be formed.[5] This typically results in a more rigid material with increased hardness and thermal stability, but potentially reduced flexibility.[3]
-
An excess of the polymer's reactive groups compared to the isocyanate groups will result in a lower crosslinking density and a more flexible material.
-
Unequal stoichiometry can significantly impact the final properties of the transient network.[6]
It is crucial to precisely calculate the molar equivalents of both the crosslinker and the reactive sites on the polymer to achieve the desired crosslinking density.
Q3: What is the role of a catalyst in the crosslinking reaction with 1,6-diisocyanohexane?
A3: Catalysts are often used to control the rate of the crosslinking reaction. The reaction between isocyanates and hydroxyl groups can be slow at room temperature. Catalysts, such as tertiary amines or organotin compounds (e.g., dibutyltin dilaurate), can significantly accelerate the reaction, allowing for faster curing times and potentially enabling the reaction to proceed at lower temperatures.[7][8] The choice and concentration of the catalyst can influence not only the reaction kinetics but also the final network structure and properties.
Q4: How can I determine the crosslinking density of my polymer network?
A4: Several analytical techniques can be used to characterize the crosslinking density of a polymer network.[9]
-
Swelling Tests (ASTM D2765): This is a common method where the crosslinked polymer is immersed in a suitable solvent.[10] A lower degree of swelling indicates a higher crosslinking density. The Flory-Rehner equation can be used to calculate the crosslink density from swelling data.[11]
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material. The storage modulus in the rubbery plateau region is directly related to the crosslinking density.[12][13]
-
Rheology: Rheological measurements can also be used to determine the storage modulus and calculate the crosslinking density.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to measure the T2 relaxation time, which is related to the mobility of the polymer chains and thus the crosslinking density.[14]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your crosslinking experiments with 1,6-diisocyanohexane.
Issue 1: Incomplete Crosslinking or Low Gel Content
Q: My polymer is not fully crosslinking, resulting in a soft, tacky material with low gel content. What are the potential causes and how can I fix this?
A: Incomplete crosslinking can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incorrect Stoichiometry | An insufficient amount of 1,6-diisocyanohexane relative to the reactive groups on the polymer will lead to an under-crosslinked network.[6] | Recalculate the molar equivalents of both the polymer's reactive functional groups and the isocyanate groups of the crosslinker. Ensure accurate weighing and dispensing of all components. |
| Presence of Moisture | Isocyanate groups are highly reactive with water, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide.[8] This side reaction consumes the crosslinker, preventing it from reacting with the polymer. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and dry the polymer before the reaction. Store 1,6-diisocyanohexane under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time or Temperature | The crosslinking reaction may be slow, especially without a catalyst. | Increase the reaction time or temperature according to established protocols.[15] Consider adding a suitable catalyst to accelerate the reaction.[7] |
| Inadequate Mixing | Poor mixing can lead to localized areas of high and low crosslinker concentration, resulting in a heterogeneous network. | Ensure thorough and uniform mixing of the polymer and crosslinker before initiating the reaction. |
| Inhibitors Present | Certain impurities in the polymer or solvent can inhibit the crosslinking reaction. | Purify the polymer and use high-purity, anhydrous solvents. |
Issue 2: Formation of Insoluble Gels or Brittle Material
Q: My crosslinked polymer is forming insoluble gels too quickly, or the final material is very brittle. How can I control the reaction to achieve a more uniform and less brittle network?
A: The rapid formation of insoluble gels and brittleness are often signs of an excessively high crosslinking density or an uncontrolled reaction.[3][4]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Excess Crosslinker | Too much 1,6-diisocyanohexane will lead to a very high crosslinking density, resulting in a brittle material.[5] | Carefully reduce the molar ratio of 1,6-diisocyanohexane to the polymer's reactive groups. |
| Reaction Temperature is Too High | High temperatures can significantly increase the reaction rate, leading to rapid gelation and a less uniform network. | Lower the reaction temperature to slow down the crosslinking process. A stepwise temperature increase can also be beneficial. |
| Catalyst Concentration is Too High | An excessive amount of catalyst can lead to an uncontrollably fast reaction. | Reduce the concentration of the catalyst. In some cases, a less active catalyst may be more suitable. |
| Solvent Effects | The choice of solvent can influence the reaction kinetics and the conformation of the polymer chains, affecting the crosslinking process. | Experiment with different solvents to find one that provides a more controlled reaction rate. |
Issue 3: Inconsistent Batch-to-Batch Results
Q: I am observing significant variations in the properties of my crosslinked polymer from one batch to another. What could be causing this inconsistency?
A: Batch-to-batch inconsistency is a common challenge in polymer synthesis and is often related to subtle variations in experimental conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Variability in Starting Materials | The molecular weight and functional group content of the polymer may vary between batches. The purity of the 1,6-diisocyanohexane can also differ. | Characterize each new batch of polymer for its molecular weight and functional group content. Use a consistent, high-purity source for the crosslinker. |
| Inconsistent Reaction Conditions | Minor differences in temperature, reaction time, mixing speed, or catalyst addition can lead to different crosslinking densities. | Standardize all experimental parameters. Use a temperature-controlled reaction vessel and a calibrated stirrer. Develop a detailed and consistent standard operating procedure (SOP). |
| Atmospheric Moisture | Variations in ambient humidity can affect the amount of water that contaminates the reaction, leading to inconsistent results. | Conduct the reaction under a controlled, inert atmosphere to exclude moisture. |
Section 3: Experimental Protocols and Visualizations
Protocol: Determination of Crosslinking Density by Swelling Test
This protocol outlines the steps to determine the crosslinking density of a polymer network using the swelling method, based on ASTM D2765.[10]
Materials:
-
Crosslinked polymer sample (known dry weight)
-
Suitable solvent (a good solvent for the uncrosslinked polymer)
-
Extraction apparatus (e.g., Soxhlet extractor)
-
Analytical balance
-
Oven
Procedure:
-
Accurately weigh the dry crosslinked polymer sample (W_initial).
-
Place the sample in the extraction apparatus and immerse it in the chosen solvent.
-
Allow the sample to swell for a predetermined amount of time at a specific temperature until equilibrium is reached.
-
Remove the swollen sample from the solvent and quickly blot the surface to remove excess solvent.
-
Immediately weigh the swollen sample (W_swollen).
-
Dry the sample in an oven until a constant weight is achieved.
-
Weigh the dried sample (W_dry).
Calculations:
-
Swell Ratio (Q): Q = W_swollen / W_dry
-
Gel Content (%): Gel Content = (W_dry / W_initial) * 100
A higher gel content and a lower swell ratio indicate a higher crosslinking density.
Diagrams
Crosslinking Reaction Mechanism
Caption: Mechanism of polymer crosslinking with 1,6-diisocyanohexane.
Troubleshooting Workflow for Incomplete Crosslinking
Caption: A workflow for troubleshooting incomplete polymer crosslinking.
Section 4: Safety Information
Hazard Warning: 1,6-diisocyanohexane is a toxic compound. It is harmful if swallowed, inhaled, or absorbed through the skin. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[16][17]
References
-
Jordi Labs. Crosslink Density Determination Analytical Techniques. [Link]
-
SciELO. Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. [Link]
-
ResearchGate. (PDF) Determination of crosslink density by swelling in the castable polyurethane elastomer based on 1/4. [Link]
- Google Patents. US4755623A - Polyfunctional amine crosslinker, process for making same, and compositions containing same.
-
MDPI. Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis. [Link]
-
StudySmarter. Polymer Crosslinking: Effects and Types. [Link]
-
TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. [Link]
-
PCI Magazine. Calculation of Crosslink Density of Thermoset Polymers. [Link]
-
DTIC. Crosslink Density Determinations for Polymeric Materials. [Link]
-
ResolveMass Laboratories Inc. Crosslinked Polymer Analysis. [Link]
-
ResearchGate. Kinetics and mechanisms of catalyzed and noncatalyzed reactions of OH and NCO in acrylic Polyol-1,6-hexamethylene diisocyanate (HDI) polyurethanes. VI. [Link]
-
RSC Publishing. Unequal stoichiometry between crosslinking moieties affects the properties of transient networks formed by dynamic covalent crosslinks. [Link]
-
ARCOR Epoxy Technologies. Unusual cases of polymer crosslinking: additives and techniques. [Link]
-
Ebeam Machine. Understanding Different Types of Crosslinking in Polymers. [Link]
-
ResearchGate. Effect of catalysts on the reaction of an aliphatic isocyanate and water. [Link]
-
Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. [Link]
-
ISOPA. Safe Use and Handling of Diisocyanates. [Link]
-
Safe Work Australia. Guide for handling Isocyanates. [Link]
Sources
- 1. arcorepoxy.com [arcorepoxy.com]
- 2. ebeammachine.com [ebeammachine.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unequal stoichiometry between crosslinking moieties affects the properties of transient networks formed by dynamic covalent crosslinks - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. jordilabs.com [jordilabs.com]
- 11. scielo.br [scielo.br]
- 12. tainstruments.com [tainstruments.com]
- 13. mdpi.com [mdpi.com]
- 14. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 15. US4755623A - Polyfunctional amine crosslinker, process for making same, and compositions containing same - Google Patents [patents.google.com]
- 16. isopa.org [isopa.org]
- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Validation & Comparative
Advanced Non-Phosgene Synthesis of Hexamethylene Diisocyanate (HDI): A Comparative Technical Guide
Scope Note: While the user prompt specifies "1,6-diisocyanohexane" (chemically referring to the isocyanide,
Executive Summary
The industrial synthesis of Hexamethylene Diisocyanate (HDI)—a critical precursor for light-stable polyurethanes—has traditionally relied on the phosgenation of hexamethylenediamine (HMDA).[1][2][3] While efficient (>95% yield), this route utilizes highly toxic phosgene (
This guide details and compares the two primary non-phosgene alternatives: the Urea/Alcohol Route and the Dimethyl Carbonate (DMC) Route . Both pathways converge at a common intermediate: Hexamethylene-1,6-dicarbamate (HDC) . The success of either route depends on the efficient catalytic thermal decomposition of HDC into HDI.
The Phosgene Baseline (For Comparison)
-
Process:
-
Performance: High Yield (>95%), Fast Kinetics.
-
Deficiencies: Extreme toxicity, high corrosion, high chlorine content in final product (yellowing).
Route 1: The Urea/Alcohol Glycolysis Pathway
This route is currently the most mature alternative, utilizing inexpensive urea as the carbonyl source. It is a two-step process involving the formation of the dicarbamate followed by thermal cracking.[1][3]
Mechanism & Causality
-
Step 1 (Carbamation): Urea reacts with alcohol (typically n-butanol or methanol) to form an alkyl carbamate. This subsequently reacts with HMDA to form the HDC intermediate. Ammonia (
) is released as a byproduct.-
Critical Control: The reaction is equilibrium-limited. Continuous removal of
is required to drive the reaction to completion.
-
-
Step 2 (Thermolysis): The HDC is heated (200–270°C) under vacuum. The carbamate linkage cleaves to regenerate the alcohol and form the isocyanate (HDI).
-
Recombination Issue: The isocyanate and alcohol can easily recombine. The alcohol must be removed immediately upon formation (reactive distillation).
-
Experimental Protocol
Reagents: Hexamethylenediamine (HMDA), Urea, n-Butanol.
Catalyst: Lewis acids (e.g.,
-
Carbamate Synthesis:
-
Charge a 3-neck flask with HMDA (0.1 mol), Urea (0.22 mol), and n-Butanol (excess, solvent/reactant).
-
Heat to reflux (approx. 118°C for butanol) for 4–6 hours.
-
Purge with
to sweep evolved ammonia into a scrubber. -
Validation: Monitor
evolution via pH indicator at the outlet. -
Cool and recrystallize the solid Hexamethylene-1,6-dicarbamate (HDC). Yield target: >90%.
-
-
Thermal Decomposition (Cracking):
-
Dissolve HDC in a high-boiling carrier solvent (e.g., Dioctyl Sebacate or Sulfolane) at 10 wt%.
-
Add catalyst (
or ). -
Heat to 250°C under reduced pressure (0.09 MPa).
-
Crucial Step: Use a fractional condensing column. The alcohol (lower BP) must be distilled off at the top, while HDI is collected in a side stream or separate fraction to prevent recombination.
-
Route 2: The Dimethyl Carbonate (DMC) Pathway
The DMC route is considered "greener" because DMC is non-toxic and biodegradable. It avoids the ammonia management issues of the urea route, producing methanol instead.
Mechanism & Causality
DMC acts as a methoxycarbonylating agent.[1][4][5][6] The reaction proceeds via nucleophilic attack of the HMDA amine groups on the carbonyl carbon of DMC.
-
Advantage: Methanol byproduct is easily recycled to make more DMC.
-
Challenge: DMC can methylate the amine (N-methylation) instead of carbonylating it if the temperature is too high (>180°C) or the catalyst is not selective.
Experimental Protocol
Reagents: HMDA, Dimethyl Carbonate (DMC).[1][2][7]
Catalyst: Heterogeneous solid base (e.g.,
-
Methoxycarbonylation:
-
Mix HMDA and DMC (molar ratio 1:6 to 1:10) in an autoclave. Excess DMC suppresses cross-linking.
-
Add catalyst (e.g., 2.5 wt%
or ). -
Heat to 90–150°C for 3–6 hours.
-
Self-Validating Check: Monitor pressure. A drop in pressure (if closed system) or steady reflux indicates reaction progress.
-
Remove catalyst via filtration. Evaporate excess DMC/Methanol to isolate Methyl-HDC.
-
-
Decomposition:
-
Similar to Route 1, but the leaving group is methanol (BP 65°C), which is easier to separate from HDI (BP 255°C) than butanol.
-
Perform cracking at 220–250°C in a falling film evaporator to minimize residence time.
-
Comparative Analysis: Phosgene vs. Alternatives
The following table contrasts the performance metrics of the standard phosgene route against the two alternatives.
| Metric | Phosgene Route (Standard) | Urea/Alcohol Route | DMC Route |
| Atom Economy | High (HCl is only byproduct) | Moderate (Ammonia + Alcohol recycle) | High (Methanol recycle) |
| Yield (Overall) | > 95% | 80 – 85% | 85 – 90% |
| Reaction Conditions | 0–100°C, Low Pressure | High Temp (250°C), Vacuum | Moderate Temp (150°C/250°C) |
| Safety Profile | Critical Hazard (Toxic Gas) | High Safety (Ammonia handling) | Excellent (Green Solvents) |
| Key Challenge | Corrosion & Chlorine impurities | Recombination of Alcohol/HDI | N-Methylation side reactions |
| Catalyst Requirement | None (or Carbon) | Lewis Acids / Metal Oxides | Solid Bases / Ionic Liquids |
Visualizing the Pathways
The diagram below illustrates the divergence from the raw material (HMDA) and the convergence at the Carbamate (HDC) intermediate.
Caption: Comparative reaction pathways showing the convergence of green routes (Urea/DMC) at the HDC intermediate versus the direct Phosgene route.
Critical Catalytic Mechanism (Decomposition)
The efficiency of the non-phosgene route hinges on the catalyst's ability to lower the activation energy of the carbamate cleavage while preventing side reactions (polymerization).
Mechanism Description:
Research indicates that amphoteric surface hydroxyl groups (e.g., on
Caption: Proposed mechanism for the catalytic decomposition of dicarbamates over metal oxide surfaces.
References
-
Review of Phosgene-Free Technologies. ResearchGate. (2025). "Review of Phosgene-Free Technologies for Hexamethylene-1,6-Diisocyanate Production." Link
-
ZnAlPO4 Catalysis. PubMed. (2014).[8] "Phosgene-free synthesis of hexamethylene-1,6-diisocyanate by the catalytic decomposition of dimethylhexane-1,6-dicarbamate over zinc-incorporated berlinite." Link
-
DMC Route Kinetics. ResearchGate. (2017). "Synthesis of hexamethylene-1,6-dicarbamate by methoxycarbonylation of 1,6-hexamethylene diamine with dimethyl carbonate." Link
-
MCM-41 Catalyst Study. NIH / PMC. (2023). "Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst." Link
-
Green Chemistry Overview. RSC. (2023). "Challenges and recent advances in bio-based isocyanate production." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosgene-free synthesis of hexamethylene-1,6-diisocyanate by the catalytic decomposition of dimethylhexane-1,6-dicarbamate over zinc-incorporated berlinite (ZnAlPO4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Mechanical Integrity of 1,6-Hexamethylene Diisocyanate (HDI) Polyurethanes in Biomedical Applications
Executive Summary
Objective: This guide evaluates the mechanical performance and biocompatibility of polyurethanes (PUs) synthesized with 1,6-Hexamethylene Diisocyanate (HDI) , contrasting them with aromatic (MDI, TDI) and cycloaliphatic (IPDI) alternatives.
Core Insight: While aromatic isocyanates like MDI offer superior initial tensile strength and modulus, they suffer from UV degradation and release potentially carcinogenic aromatic diamines upon hydrolysis. HDI-based PUs, characterized by their linear aliphatic structure, provide a critical trade-off: they exhibit lower initial stiffness but offer superior flexibility, oxidation resistance, and biocompatibility . This makes them the gold standard for long-term implantable devices, catheters, and drug delivery systems where physiological stability outweighs raw structural rigidity.
Molecular Architecture & Performance Logic
To understand the mechanical output, one must understand the molecular input. Polyurethanes are segmented copolymers consisting of:
-
Soft Segments (SS): Long-chain polyols (e.g., PTMG, PCL) providing elasticity.[1]
-
Hard Segments (HS): The diisocyanate (HDI) + chain extender (e.g., 1,4-Butanediol) providing physical cross-linking.
The HDI Difference: Linear vs. Rigid
-
HDI (Aliphatic, Linear): The hexamethylene chain is flexible. It allows for tight packing and crystallization of the hard segment, but lacks the steric bulk of ring structures. This results in high elongation at break and excellent phase separation .
-
MDI (Aromatic, Rigid): The benzene rings provide steric hindrance and stiffness, resulting in high modulus and tensile strength , but lower flexibility and poor light stability (yellowing due to quinone-imide formation).
-
IPDI (Cycloaliphatic): Contains a cyclohexane ring. It is a hybrid—more rigid than HDI but light-stable. It typically yields amorphous hard segments, leading to lower tensile strength than crystalline HDI systems but higher transparency.
Visualization: Structure-Property Causality
The following diagram illustrates how the choice of isocyanate dictates the micro-phase separation and resulting mechanical properties.
Figure 1: Causal pathway linking isocyanate molecular geometry to macroscopic mechanical properties.
Comparative Performance Data
The following table aggregates representative data for thermoplastic polyurethanes (TPUs) synthesized with Polytetramethylene Ether Glycol (PTMG-2000) and 1,4-Butanediol (BDO) as the chain extender.
| Property | HDI-PU (Aliphatic) | MDI-PU (Aromatic) | IPDI-PU (Cycloaliphatic) | Implication for Drug Dev |
| Tensile Strength (MPa) | 20 – 35 | 40 – 60 | 25 – 40 | MDI is better for load-bearing; HDI is sufficient for soft tissue contact. |
| Elongation at Break (%) | 500 – 800% | 300 – 500% | 400 – 600% | HDI offers superior stretchability for flexible catheters/patches. |
| Young’s Modulus (MPa) | 5 – 15 (Softer) | 20 – 50 (Stiffer) | 10 – 25 | HDI mimics soft tissue mechanics better, reducing foreign body response. |
| UV / Oxidative Stability | Excellent | Poor (Yellows/Cracks) | Very Good | HDI is essential for devices exposed to light or oxidative stress. |
| Degradation Product | 1,6-Hexamethylenediamine (Low Toxicity) | 4,4'-Methylenedianiline (Carcinogenic) | Isophorone diamine (Moderate Toxicity) | CRITICAL: HDI is the safer choice for biodegradable implants. |
| Reactivity | Slow (Requires Catalyst) | Fast (Autocatalytic) | Slow | HDI requires stricter synthesis control (catalyst/temp). |
Experimental Protocol: Synthesis & Testing
Disclaimer: Isocyanates are respiratory sensitizers. All synthesis must occur in a certified fume hood.
A. Synthesis: Two-Step Prepolymer Method
For biomedical applications, the Two-Step Prepolymer method is superior to One-Shot methods as it ensures a more regular structure and lower polydispersity.
Materials:
-
Isocyanate: 1,6-Hexamethylene Diisocyanate (HDI) (Distilled).
-
Polyol: PTMG (Mn = 2000 g/mol ) (Dried under vacuum at 100°C for 2h).
-
Chain Extender: 1,4-Butanediol (BDO).[2]
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).
-
Solvent: Dimethylformamide (DMF) or DMAc (Anhydrous).
Protocol Steps:
-
Prepolymerization: Charge dried Polyol into a 4-neck flask under Nitrogen. Add HDI (molar ratio NCO:OH = 2:1 to 3:1).
-
Reaction: Heat to 80°C with mechanical stirring. Add catalyst (DBTDL). React for 2–3 hours.
-
Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical prepolymer endpoint.
-
-
Chain Extension: Cool prepolymer to 60°C. Add Chain Extender (BDO) dissolved in DMF.
-
Curing: Pour the viscous solution into Teflon molds. Cure at 100°C for 24 hours in a vacuum oven to remove solvent and complete cross-linking.
B. Mechanical Testing Workflow (ASTM D638)
Reliable data requires strict adherence to conditioning protocols. Polyurethanes are hygroscopic; moisture acts as a plasticizer and skews results.
-
Sample Preparation:
-
Die-cut Type IV or Type V dumbbells (ASTM D638) from the cast film.
-
Thickness: 1.0 mm ± 0.1 mm (Verify with micrometer).
-
-
Conditioning:
-
Store samples at 23°C ± 2°C and 50% ± 5% RH for at least 48 hours prior to testing.
-
-
Tensile Testing:
-
Equipment: Universal Testing Machine (e.g., Instron) with a 1kN or 5kN load cell.
-
Crosshead Speed: 50 mm/min (Standard) or 500 mm/min (for high elongation elastomers).
-
Data Capture: Record Stress-Strain curve. Calculate Modulus at 100% and 300% strain.
-
-
Biostability Proxy (Hydrolytic Stability):
-
Incubate samples in Phosphate Buffered Saline (PBS) at 37°C for 4, 8, and 12 weeks.
-
Retest tensile strength. HDI-PUs should retain >90% strength; Polyester-based MDI-PUs often lose >40%.
-
Visualization: Testing & Validation Logic
Figure 2: Validated workflow for mechanical characterization and biostability assessment.
Critical Evaluation for Drug Development
Why Choose HDI?
For drug delivery systems (e.g., drug-eluting stents, transdermal patches), biocompatibility is the limiting factor , not ultimate tensile strength.
-
Safety Profile: Upon hydrolytic degradation, HDI reverts to 1,6-hexamethylenediamine. While not harmless, it lacks the mutagenic profile of 4,4'-methylenedianiline (MDA), the breakdown product of MDI.
-
Soft Tissue Mimicry: The lower modulus of HDI-PUs (5-15 MPa) matches the compliance of vascular tissue better than aromatic PUs, reducing mechanical irritation and intimal hyperplasia in vascular implants.
The Trade-off
Researchers must accept a slower synthesis process . Aliphatic isocyanates are less electrophilic than aromatics.[3] Without proper catalysis (DBTDL or organic amines) and temperature control, the reaction may remain incomplete, leading to leachable monomers. Post-cure vacuum heating is non-negotiable to ensure zero residual isocyanate.
References
-
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane.[2][4][5] Retrieved from
-
NIH / PMC. (2022). Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems.[6] Retrieved from
-
Adhesives & Sealants Industry. (2013).[5][7] Options for Polyurethane Chemistry: HDI vs H12MDI.[5] Retrieved from
-
ASTM International. ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. (Referenced via standard testing protocols).[8]
-
Dongsen Chemicals. (2023). Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Retrieved from
Sources
- 1. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isocyanates - ISO-ELEKTRA [iso-elektra.de]
- 4. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. researchgate.net [researchgate.net]
- 7. psiurethanes.com [psiurethanes.com]
- 8. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
Comparative Guide: 1,6-Diisocyanatohexane (HDI) vs. Glutaraldehyde (GA) in Biomaterial Crosslinking
Executive Summary & Nomenclature Clarification
The Core Distinction: In the development of bioprosthetics, drug delivery carriers, and tissue scaffolds, the choice between Glutaraldehyde (GA) and 1,6-Diisocyanatohexane (HDI) represents a trade-off between mechanical rigidity and biocompatibility .
-
Glutaraldehyde (GA): The industry gold standard for rapid, high-density crosslinking. It excels in creating stiff, enzymatically resistant materials but suffers from high cytotoxicity and a propensity to induce calcification in vivo.
-
1,6-Diisocyanatohexane (HDI): (Often referred to as Hexamethylene Diisocyanate).[1][2] An aliphatic isocyanate that offers a "cleaner" biological profile.[3] It creates flexible, elastic crosslinks via urea bonds and significantly reduces calcification risks, though it requires more complex processing due to hydrophobicity.
CRITICAL NOMENCLATURE NOTE: The term "1,6-diisocyanohexane" (R-N≡C) refers to an isocyanide ligand used in coordination chemistry and is not the standard crosslinker for biomaterials. This guide addresses 1,6-Diisocyanatohexane (HDI) (R-N=C=O), the functional analog to Glutaraldehyde in protein stabilization. If your specific application involves isocyanide-based multicomponent reactions (e.g., Ugi/Passerini), please verify the CAS number; this guide focuses on the diisocyanate (CAS: 822-06-0).
Mechanistic Comparison
The fundamental difference lies in the bond chemistry. GA relies on unstable Schiff base formation (often requiring reduction), while HDI forms stable urea linkages.
2.1 Reaction Pathways
-
Glutaraldehyde: Reacts with
-amines of Lysine to form Schiff bases ( ). These can polymerize, creating a complex network. The residual aldehyde groups are the primary source of cytotoxicity. -
HDI: Reacts with amines to form Urea bonds (
). This reaction is slower but yields a chemically stable bond without the need for reducing agents.
2.2 Mechanism Visualization
Figure 1: Reaction pathways of Glutaraldehyde vs. HDI. Note the shift from unstable Schiff bases (GA) to stable Urea linkages (HDI).
Performance Analysis: The Data
The following data synthesizes comparative studies on collagen scaffolds and pericardial tissues.
| Feature | Glutaraldehyde (GA) | 1,6-Diisocyanatohexane (HDI) | Implications |
| Bond Stability | Moderate (Schiff Base). Reversible unless reduced (e.g., with NaBH4). | High (Urea linkage). Chemically stable without reduction. | HDI yields longer-term stability without secondary treatments. |
| Cytotoxicity | High. Residual aldehydes leach out, causing cell death. | Low to Moderate. Hydrolysis products (diamines) are easily washed away. | HDI is superior for implants requiring host cell infiltration. |
| Calcification | High. Free aldehydes attract calcium deposits in vivo. | Low. Lack of free carbonyls reduces calcium binding. | HDI is preferred for heart valves and vascular grafts. |
| Mechanical Stiffness | High (Young's Modulus increase). | Moderate. Preserves tissue elasticity. | GA for bone/cartilage; HDI for skin/vascular tissue. |
| Crosslinking Density | Very High (85-95% amine consumption). | Moderate (60-80% amine consumption). | GA provides better resistance to enzymatic degradation. |
| Processing | Aqueous compatible. Simple. | Hydrophobic. Requires solvents (Isopropanol) or surfactants. | HDI protocols are more complex and sensitive to moisture. |
Key Insight: The Calcification Paradox
Research indicates that GA crosslinking is the primary cause of bioprosthetic heart valve failure due to calcification. The free aldehyde groups oxidize to carboxylic acids, which bind calcium ions. HDI, lacking these aldehyde groups, significantly delays this failure mode [1, 4].
Experimental Protocols
To ensure reproducibility, the following protocols address the solubility challenges of HDI and the toxicity management of GA.
Protocol A: Glutaraldehyde Crosslinking (Standard)
Best for: Maximum strength, ex-vivo scaffolds.
-
Preparation: Prepare a 0.625% (v/v) Glutaraldehyde solution in Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubation: Immerse protein scaffold (e.g., collagen sponge) in solution for 4 to 24 hours at room temperature.
-
Note: Time dictates crosslinking density. >12 hours yields maximum stiffness.
-
-
Quenching (Critical): Rinse 3x with PBS. Treat with 0.1 M Glycine or Lysine solution for 1 hour to block unreacted aldehyde groups.
-
Sterilization: Rinse thoroughly with sterile PBS.
Protocol B: HDI Crosslinking (Surfactant-Mediated)
Best for: Biocompatibility, elastic tissues, in-vivo implants.
Challenge: HDI is immiscible in water. We use a surfactant method to avoid harsh organic solvents that might denature the protein.
-
Surfactant Prep: Prepare a 1% (w/v) Tween-80 solution in PBS.
-
HDI Activation: Add 1,6-Diisocyanatohexane to the surfactant solution to achieve a 5% (v/v) concentration.
-
Step: Sonicate/Vortex vigorously for 5 minutes until a milky emulsion forms.
-
-
Crosslinking: Immerse the scaffold into the emulsion immediately. Incubate for 4–6 hours at room temperature under gentle agitation.
-
Why? Isocyanates compete with water (hydrolysis). Long incubation favors hydrolysis over crosslinking. 4-6 hours is the "Goldilocks" zone.
-
-
Washing: Wash 5x with PBS to remove surfactant and hydrolyzed diamines (1,6-hexanediamine).
-
Detoxification: Soak in 50% Ethanol/PBS for 30 minutes (optional, removes residual hydrophobic byproducts), then re-equilibrate in sterile PBS.
Decision Framework
Use this logic flow to select the appropriate crosslinker for your specific application.
Figure 2: Decision tree for selecting between GA and HDI based on mechanical and biological requirements.
References
-
Mechanisms of Crosslinking: Zeugolis, D. I., et al. "Cross-linking of extruded collagen fibers—A biomimetic approach." Biomaterials (2009).
-
Cytotoxicity Comparison: Chvapil, M., et al. "Toxicity and biodegradation of collagen sponge crosslinked with glutaraldehyde or hexamethylene diisocyanate."[4] Journal of Biomedical Materials Research (1983).
-
Calcification Studies: Jorge-Herrero, E., et al. "Calcification of bovine pericardium: analysis of the effect of cross-linking with hexamethylene diisocyanate." Biomaterials (1999).
-
Collagen Scaffolds: Olde Damink, L. H., et al. "Cross-linking of dermal sheep collagen with hexamethylene diisocyanate." Journal of Materials Science: Materials in Medicine (1995).
-
Isocyanate Safety Profile: California OEHHA. "Hexamethylene Diisocyanate Reference Exposure Levels."
Sources
- 1. alipa.org [alipa.org]
- 2. Characterization and comparative analysis of 2,4-toluene diisocyanate and 1,6-hexamethylene diisocyanate haptenated human serum albumin and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staging.aapd.org [staging.aapd.org]
- 4. Chemical Crosslinking of Acid Soluble Collagen Fibres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,6-Diisocyanohexane
Executive Hazard Profile: The "Silent" Threat
As researchers, we often fear immediate burns or explosions.[1][2] However, 1,6-Diisocyanohexane (HDI) presents a more insidious risk: immunological sensitization . Unlike simple irritants, HDI is a potent respiratory and dermal sensitizer.
-
The Mechanism: Isocyanates conjugate with human proteins (albumin) to form hapten-protein complexes.[2] Once your immune system recognizes this complex, even trace exposures (below 0.005 ppm) can trigger life-threatening asthma or anaphylaxis.[2]
-
The Trap: HDI has poor warning properties. The odor threshold (0.2 ppm) is 40 times higher than the safety limit (0.005 ppm).[2] If you smell it, you have already been overexposed.[1][2]
Therefore, PPE is not just a barrier; it is a redundant containment system.
The Hierarchy of Defense: PPE Technical Specifications
Do not rely on standard "lab basics." HDI penetrates standard latex and thin nitrile rapidly.[1][2] Use the following validated equipment matrix.
A. Hand Protection: Permeation vs. Degradation
Standard disposable nitrile gloves provide only splash protection (<15 mins).[1][2]
| Glove Material | Breakthrough Time | Protection Level | Operational Use Case |
| PE/EVOH/PE Laminate (e.g., Silver Shield®) | > 480 mins | Maximum | Spill cleanup, equipment maintenance, handling pure HDI.[2] |
| Butyl Rubber (Thick) | > 480 mins | High | Prolonged handling, waste consolidation.[1][2] |
| Nitrile (Disposable, 4-6 mil) | < 30 mins | Low (Splash) | ONLY permissible if double-gloved and changed immediately upon contact.[2] |
| Latex | Immediate Fail | None | DO NOT USE. |
B. Respiratory Protection
Because you cannot smell the danger, air-purifying respirators (APR) are risky without strict controls.[2]
-
Primary Control: Fume hood (Face velocity 80–100 fpm).[1][2]
-
Respiratory PPE (If outside hood):
-
Minimum: Full-face APR with Organic Vapor (OV) cartridges AND P100 pre-filters.[1][2]
-
Critical Requirement: You must have a Change-Out Schedule calculated (e.g., every 60 mins), as there is no odor warning to signal cartridge saturation.
-
Preferred: Supplied Air Respirator (SAR) for spills or high-volume transfers.[1][2]
-
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (indirect venting).[1][2] Safety glasses are insufficient due to aerosol risks.
-
Body: Tyvek® coveralls or a chemically resistant apron (Butyl/Neoprene) over a lab coat.[1][2] Isocyanates harden on cotton, making lab coats difficult to decontaminate.[1]
Operational Workflow: The "Safe Loop"
This diagram outlines the decision logic for safe handling, emphasizing the "Break-Point" where work must stop if containment is breached.
Figure 1: Operational logic flow for HDI handling. Note the differentiation between standard and high-risk PPE pathways.
Emergency Response & Decontamination Protocol
If a spill occurs, water alone is ineffective and dangerous (it reacts slowly).[3] You must use a chemical neutralization solution to break down the isocyanate group into harmless urea derivatives.[1][2]
The "Decon Mix" Recipe
Prepare this solution fresh if a spill occurs, or keep components ready:
Mechanism: The detergent solubilizes the HDI, allowing the water/ammonia to hydrolyze the isocyanate groups (-NCO) into amines and CO2.
Step-by-Step Decontamination
-
Evacuate & Ventilate: Clear the area. Allow vapors to dissipate via the fume hood.[1][2]
-
Absorb: Cover the liquid with vermiculite, sand, or clay.[5]
-
Neutralize: Pour the Decon Mix over the absorbent. Do not rush this. Let it sit for 30 minutes .
-
Collect: Scoop the wet slurry into a waste container.
-
CRITICAL DISPOSAL STEP:
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1][2] Hexamethylene diisocyanate: Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[1][2] [Link]1][2]
-
PubChem. (n.d.).[1][2] Hexamethylene Diisocyanate (Compound Summary). National Library of Medicine.[1][2] [Link]1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Isocyanates. United States Department of Labor.[1][2] [Link]1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
